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  • Product: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 1255147-76-2

Core Science & Biosynthesis

Foundational

Chemical Structure and Physicochemical Profiling of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Executive Summary In early-stage drug discovery, the selection and characterization of rigid, multifunctional scaffolds dictate the trajectory of lead optimization. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection and characterization of rigid, multifunctional scaffolds dictate the trajectory of lead optimization. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) represents a highly specialized bifunctional building block [1]. Featuring a conformationally restricted 5-oxopyrrolidine (lactam) core flanked by two distinct carboxylic acid vectors, this molecule offers unique pharmacophoric geometry. This whitepaper deconstructs its chemical topology, establishes its physicochemical profile, and details the rigorous, self-validating analytical protocols required to quantify its behavior in physiological environments.

Structural Analytics & Chemical Topology

The architectural brilliance of this compound lies in its combination of flexibility and rigidity. The molecule can be divided into three distinct structural domains:

  • The Lactam Core (5-oxopyrrolidine): Acts as a rigidified central scaffold. The amide bond within the ring restricts rotational degrees of freedom, locking the attached substituents into predictable spatial vectors.

  • The N-linked 2-Carboxyphenyl Group: An anthranilic acid derivative attached directly to the lactam nitrogen. This provides an aromatic anchor for π−π stacking interactions, while the ortho-carboxylic acid serves as a strong hydrogen-bond donor/acceptor.

  • The C3-Carboxylic Acid: An aliphatic acid extending from the pyrrolidine ring, providing a secondary interaction site. The spatial relationship between the aromatic acid and this aliphatic acid makes the compound an excellent candidate for bidentate metal chelation (e.g., targeting metalloenzymes).

Pharmacophore Core Lactam Core (5-oxopyrrolidine) Aryl 2-Carboxyphenyl (N1-linked) Core->Aryl Rigid Vector Acid 3-Carboxylic Acid (C3-linked) Core->Acid Chiral Vector HBA H-Bond Acceptors (3x Carbonyl O, 2x Hydroxyl O) Core->HBA Aryl->HBA HBD H-Bond Donors (2x Carboxylic OH) Aryl->HBD Acid->HBA Acid->HBD

Pharmacophoric deconstruction of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Physicochemical Profiling

Understanding the ionization and partitioning behavior of a di-acidic compound is critical. Because the molecule possesses two carboxylic acids in distinct electronic environments (one aromatic, one aliphatic), it will undergo two separate ionization events as pH increases.

Note: Due to the specialized nature of this scaffold, empirical data is often proprietary. The values below represent rigorously calculated physicochemical parameters based on topological analogs.

ParameterValueScientific Rationale / Source
CAS Number 1255147-76-2Commercial registry standard [1][2].
Molecular Formula C₁₂H₁₁NO₅Derived from structural topology.
Molecular Weight 249.22 g/mol Optimal for Fragment-Based Drug Design (FBDD).
Topological Polar Surface Area (TPSA) ~103.7 ŲCalculated: 2x COOH (74.6 Ų) + Lactam (29.1 Ų).
H-Bond Donors / Acceptors 2 / 52x -OH groups; 5x Oxygen atoms.
Predicted pKa₁ (Aromatic) 3.5 – 4.0Electron-withdrawing lactam nitrogen lowers the pKa relative to standard benzoic acid.
Predicted pKa₂ (Aliphatic) 4.2 – 4.8Typical range for pyrrolidine-3-carboxylic acid derivatives.
Predicted LogP (Neutral) 0.5 – 1.0Moderate lipophilicity in the fully protonated state.
Predicted LogD (pH 7.4) -2.0 to -3.0Highly hydrophilic due to di-anionic state at physiological pH.

Experimental Methodologies for Physicochemical Validation

To transition this compound from a theoretical scaffold to a validated drug discovery asset, its pKa and LogD must be empirically determined. As an Application Scientist, I do not rely on standard UV-metric assays for this specific molecule. The causality is clear: the aliphatic carboxylic acid lacks a strong chromophore, meaning its ionization will not produce a measurable UV shift. Furthermore, at pH 7.4, the di-anionic nature of the compound results in extreme hydrophilicity, rendering standard UV detection in the octanol phase useless due to lack of sensitivity.

Therefore, we employ Potentiometric Titration for pKa and Shake-Flask LC-MS/MS for LogD [3][4].

Workflow Cmpd 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) pKa Potentiometric Titration (pKa1 & pKa2 Determination) Cmpd->pKa Ionization LogD Shake-Flask LC-MS/MS (LogD at pH 7.4) Cmpd->LogD Lipophilicity Data Physicochemical Profile Integration (ADME Prediction) pKa->Data LogD->Data

Analytical workflow for the physicochemical validation of the bifunctional scaffold.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometry tracks the exact proton dissociation events by measuring the potential difference across a glass electrode as a titrant is added, making it the gold standard for multi-protic compounds [3].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration of the background solvent (0.15 M KCl in LC-MS grade water) to account for dissolved CO₂.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl to maintain a constant ionic activity coefficient throughout the experiment.

  • Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to ensure both carboxylic acid groups are fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH under an Argon blanket (to prevent atmospheric CO₂ absorption) up to pH 11.0. Record the pH after each 0.01 mL addition.

  • Data Processing: Plot the Bjerrum curve (average number of bound protons vs. pH). The inflection points of the first derivative curve correspond to pKa₁ and pKa₂.

Self-Validating System Checkpoint: The Mass Balance Rule. The total volume of KOH required to reach the final equivalence point must exactly match the theoretical molar equivalents of the two acidic protons. If the calculated equivalents equal 1.8 instead of 2.0, the system automatically flags the run for potential compound precipitation or impurity.

Protocol 2: Shake-Flask LC-MS/MS for LogD₇.₄

Because the compound has a predicted LogD₇.₄ of -2.5, >99% of the molecules will reside in the aqueous phase. LC-MS/MS (Multiple Reaction Monitoring) is mandatory to quantify the trace amounts in the octanol phase [4].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Spiking: Dissolve the compound in the pre-saturated PBS phase at a concentration of 100 µM. (Always spike into the phase where the compound is most soluble to prevent micro-precipitation).

  • Partitioning: Combine 1 mL of the spiked PBS with 1 mL of pre-saturated octanol in a silanized glass vial. Shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any microemulsions at the interface.

  • Quantification: Carefully sample both phases. Dilute the aqueous phase 100-fold and the octanol phase 2-fold in acetonitrile. Analyze via LC-MS/MS using an electrospray ionization (ESI) source in negative ion mode (monitoring the [M-H]⁻ transition at m/z 248).

  • Calculation: LogD=log10​(Peak Areaaqueous​×Dilution Factoraqueous​Peak Areaoctanol​×Dilution Factoroctanol​​)

Self-Validating System Checkpoint: The Recovery Metric. Calculate the total moles recovered from both phases. The sum must be 100%±5% of the initial spiked amount. A recovery of <90% indicates non-specific binding to the silanized glass or accumulation at the solvent interface, invalidating the LogD calculation.

Mechanistic Insights & Drug Discovery Applications

Why invest in such rigorous characterization of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

From a medicinal chemistry perspective, the spatial arrangement of the two carboxylic acids is highly privileged. The distance and angle between the aromatic carboxylate and the aliphatic carboxylate allow this scaffold to act as a conformationally locked bidentate ligand .

This makes it an exceptional starting point for targeting zinc-dependent metalloenzymes (such as Matrix Metalloproteinases or Histone Deacetylases). The lactam core occupies the hydrophobic pocket leading to the active site, while the dual acids chelate the catalytic metal ion. By confirming its exact pKa values, formulation scientists can predict its ionization state in the gut (pH 1.5 - 5) versus the blood (pH 7.4), directly informing prodrug strategies or salt-selection screens to overcome its inherently low membrane permeability (due to its low LogD).

References

  • Avdeef, A. (1993). pH-Metric log P. 3. Glass electrode calibration in methanol-water, applied to pKa determination of water-insoluble substances. Analytical Chemistry, 65(1), 42-49. Available at:[Link]

  • Du, Z., et al. (2023). High-throughput screening of LogD by using a sample pooling approach based on the traditional shake flask method. Journal of Chromatography B, 1227, 123804. Available at:[Link]

Exploratory

Preclinical Pharmacokinetics and Bioavailability of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Predictive Evaluation Framework

Executive Summary & Causality Analysis 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOPC) is a complex synthetic building block characterized by a pyroglutamate-like heterocyclic core and an anthranilic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality Analysis

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOPC) is a complex synthetic building block characterized by a pyroglutamate-like heterocyclic core and an anthranilic acid derivative moiety. For drug development professionals, the defining pharmacokinetic (PK) challenge of CPOPC lies in its dual-carboxylic acid pharmacophore.

At physiological pH (7.4), both the aliphatic carboxylic acid at the C3 position of the pyrrolidine ring and the aromatic carboxylic acid on the phenyl ring undergo deprotonation. This renders the molecule a highly polar dianion. As a Senior Application Scientist, I approach the PK profiling of such molecules by first acknowledging the thermodynamic reality: dianions possess massive hydration shells that severely penalize partitioning into the lipophilic core of biological membranes. Consequently, CPOPC is predicted to exhibit Biopharmaceutics Classification System (BCS) Class III or IV behavior, characterized by high aqueous solubility at neutral pH but exceptionally poor passive membrane permeability.

This whitepaper outlines a rigorous, self-validating preclinical framework to evaluate the absorption, distribution, metabolism, and excretion (ADME) of CPOPC, providing actionable protocols for its progression in drug discovery[1].

Physicochemical Profiling and ADME Predictions

Before initiating in vitro or in vivo studies, it is critical to establish the physicochemical baseline of CPOPC. The presence of two acidic functional groups dictates its absorption profile. The stomach's acidic environment (pH 1.5–3.5) will partially protonate the molecule, potentially allowing some gastric absorption, but its primary window of absorption in the small intestine (pH 6.0–7.4) will be hindered by its near-complete ionization.

Causality Insight: Because passive transcellular diffusion is restricted, CPOPC must rely on paracellular transport (diffusion through tight junctions) or carrier-mediated uptake (e.g., Organic Anion Transporters, OATs). Paracellular transport is highly size-restricted; given CPOPC's molecular weight of 249.22 g/mol , it is near the upper limit for efficient tight junction passage, leading to a prediction of low oral bioavailability (%F)[2]. Furthermore, its high polarity reduces passive entry into hepatocytes, which typically limits extensive Cytochrome P450 (CYP) mediated Phase I metabolism[3].

Standardized Protocols for PK Evaluation

To empirically validate these predictions, a tiered in vitro to in vivo extrapolation (IVIVE) approach is required[4].

Protocol 1: In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon carcinoma, is the gold standard for predicting human intestinal absorption[5]. For a dianion like CPOPC, this assay must include a paracellular marker to validate monolayer integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell® filter inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS, allowing cells to differentiate and form polarized monolayers with tight junctions[5].

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Add Lucifer Yellow (a paracellular marker) to confirm Papp​<1×10−6 cm/s. This ensures any detected CPOPC permeability is not an artifact of a compromised membrane.

  • Dosing: Prepare a 10 µM solution of CPOPC in HBSS buffer at pH 6.5 (mimicking the slightly acidic intestinal lumen). Add to the apical (A) chamber.

  • Sampling: Fill the basolateral (B) chamber with HBSS at pH 7.4. Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the B chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) .

Protocol 2: In Vivo Pharmacokinetic Assessment in Rodents

To determine absolute bioavailability, CPOPC must be administered via both Intravenous (IV) and Per Os (PO) routes in a rodent model[1].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing to eliminate food-effect variables.

  • Formulation:

    • IV Formulation: Dissolve CPOPC in sterile saline (pH adjusted to 7.4) at 1 mg/kg.

    • PO Formulation: Suspend/dissolve CPOPC in 0.5% methylcellulose or a buffered solution at 10 mg/kg.

  • Administration & Sampling: Administer the doses. Collect blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins to isolate plasma. Precipitate proteins using acetonitrile containing a structurally similar internal standard.

  • Pharmacokinetic Analysis: Use Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and half-life ( t1/2​ ).

  • Bioavailability Calculation: Calculate absolute bioavailability ( F ) as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Bioavailability Enhancement Strategies

If the in vivo absolute bioavailability falls below the viable therapeutic threshold (typically <10%), structural or formulative interventions are mandatory to overcome the dianionic barrier.

  • Prodrug Derivatization: Esterification of the carboxylic acid groups (e.g., forming ethyl or pivoxil esters) masks the negative charges, drastically increasing lipophilicity and facilitating passive transcellular absorption. Upon entering the systemic circulation, plasma esterases rapidly cleave the prodrug to release active CPOPC[7].

  • Salt and Cocrystal Formation: Co-crystallization with complementary coformers can alter the dissolution rate and local pH microenvironment, potentially enhancing uptake[8].

  • Permeation Enhancers: Co-formulation with medium-chain fatty acids (e.g., monocaprin or sodium caprate) can transiently open tight junctions, facilitating paracellular transport of the dianion[9].

Quantitative Data Projections

Table 1: Predicted Physicochemical and PK Parameters of CPOPC

ParameterPredicted ValueMechanistic Rationale
Molecular Weight 249.22 g/mol Small molecule, favorable for paracellular transport if uncharged.
pKa (Predicted) ~3.5 (Aromatic), ~4.5 (Aliphatic)Both acids are deprotonated at physiological pH (7.4).
LogD (pH 7.4) < -2.0Highly hydrophilic due to dianionic state; poor lipid partitioning.
Caco-2 Papp​ <1×10−6 cm/sRestricted to paracellular routes; active efflux potential unknown.
Hepatic Clearance Low to ModerateHigh polarity reduces passive entry into hepatocytes for CYP450 metabolism[10].
Primary Excretion Renal (Urine)High water solubility and low protein binding typically drive rapid renal clearance.
Absolute Bioavailability (F) < 5%Poor intestinal permeability severely limits systemic exposure.

Table 2: Caco-2 Assay Acceptance Criteria

Quality Control MetricTarget ThresholdCorrective Action if Failed
TEER (Initial) > 300 Ω·cm²Discard well; monolayer is not fully confluent.
Lucifer Yellow Papp​ <1×10−6 cm/sDiscard well; tight junctions are compromised.
Mass Balance (Recovery) > 80%Investigate non-specific binding to plastic or intracellular accumulation.

Visualizations

PK_Workflow A 1-(2-Carboxyphenyl)-5-oxopyrrolidine -3-carboxylic acid (CPOPC) B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME (Caco-2, Microsomes) B->C D In Vivo PK (Rodent) (IV & PO Dosing) C->D E Bioavailability Assessment (Calculate %F) D->E F Formulation / Prodrug Optimization E->F If %F < 10%

Fig 1. Preclinical PK evaluation workflow for CPOPC.

Absorption Lumen Intestinal Lumen (pH ~6.5) CPOPC CPOPC (Dianion) Lumen->CPOPC TightJunction Paracellular Transport (Tight Junctions) CPOPC->TightJunction Low Permeability Transporter OAT Transporters (Carrier-Mediated) CPOPC->Transporter Potential Uptake Blood Portal Vein (Systemic Circulation) TightJunction->Blood Transporter->Blood Liver Hepatic First-Pass Metabolism Blood->Liver

Fig 2. Intestinal absorption and first-pass metabolism pathways for dianionic CPOPC.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. National Institutes of Health. URL:[Link]

  • In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development - PubMed. National Institutes of Health. URL: [Link]

  • In vivo-in vitro-in silico pharmacokinetic modelling in drug development: current status and future directions - PubMed. National Institutes of Health. URL:[Link]

  • Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. National Institutes of Health. URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed. National Institutes of Health. URL:[Link]

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. National Institutes of Health. URL:[Link]

  • Influence of monocaprin on the permeability of a diacidic drug BTA-243 across Caco-2 cell monolayers and everted gut sacs - PubMed. National Institutes of Health. URL:[Link]

  • Pharmaceutical salts/cocrystals of enoxacin with dicarboxylic acids: Enhancing in vitro antibacterial activity of enoxacin by improving the solubility and permeability. ResearchGate. URL:[Link]

  • Contribution of a significant first-pass effect of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate in the liver to its poor bioavailability in rats - PubMed. National Institutes of Health. URL:[Link]

  • The co-drug of conjugated hydroquinone and azelaic acid to enhance topical skin targeting and decrease penetration through the skin - PubMed. National Institutes of Health. URL:[Link]

Sources

Foundational

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Comprehensive Molecular Weight and Solubility Profile

Executive Summary In early-stage drug development and materials science, the physicochemical profiling of building blocks is a critical determinant of downstream success. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and materials science, the physicochemical profiling of building blocks is a critical determinant of downstream success. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) is a highly functionalized, dicarboxylic acid featuring a pyrrolidone (lactam) core[1]. Because it possesses multiple hydrogen-bond donors and acceptors, its solubility profile is highly dynamic and pH-dependent.

This whitepaper provides an authoritative, in-depth technical guide to the molecular characterization and thermodynamic solubility profiling of this compound. Rather than relying on theoretical estimations alone, we detail self-validating experimental workflows designed to establish rigorous, reproducible physicochemical data.

Structural and Molecular Weight Characterization

The compound features two distinct acidic centers: an aromatic carboxylic acid positioned ortho to the lactam nitrogen, and an aliphatic carboxylic acid on the C3 position of the pyrrolidine ring. The spatial proximity of the ortho-carboxyl group to the lactam carbonyl introduces the potential for intramolecular hydrogen bonding. This structural nuance can shield polar surface area, subtly increasing the compound's apparent lipophilicity and depressing its intrinsic aqueous solubility in the unionized state.

Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Rationale
Chemical Name 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acidIUPAC standard nomenclature.
CAS Number 1255147-76-2Unique chemical registry identifier.
Molecular Formula C₁₂H₁₁NO₅Core composition[2].
Molecular Weight 249.22 g/mol Critical for stoichiometric calculations and MS tuning[2].
H-Bond Donors 2Derived from the two -COOH groups.
H-Bond Acceptors 5Derived from -COOH oxygens and the lactam motif.
Rotatable Bonds 3Indicates moderate conformational flexibility.
Protocol 1: Molecular Weight Validation via LC-HRMS

Causality: Dicarboxylic acids can be susceptible to thermal or catalytic decarboxylation during synthesis or prolonged storage. High-Resolution Mass Spectrometry (HRMS) is employed not just to confirm the nominal mass (249.22 g/mol ), but to verify structural integrity via exact mass and isotopic distribution.

  • Step 1: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote ionization.

  • Step 2: Inject 2 µL into a C18 UPLC column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in negative electrospray ionization (ESI-) mode (target ion: [M-H]⁻ at m/z 248.21).

  • Step 3 (Self-Validation): Prior to the analyte run, inject a known calibration standard (e.g., Leucine Enkephalin). The mass accuracy of the standard must fall within < 5 ppm error. If the standard passes, the analyte's exact mass is accepted, validating that no decarboxylation (loss of 44 Da) has occurred.

Ionization Thermodynamics (pKa)

Understanding the acid dissociation constants (pKa) is the prerequisite for any solubility study. The aliphatic carboxyl group typically exhibits a pKa of ~4.5–4.8, while the aromatic carboxyl group is more acidic, typically ionizing around pKa ~3.5–4.0.

Protocol 2: Potentiometric Titration for pKa Determination

Causality: While UV-metric methods are highly sensitive, they require a chromophore that undergoes a distinct spectral shift upon protonation/deprotonation. is chromophore-independent and directly measures the bulk thermodynamic proton exchange, making it the most robust method for this molecule[3].

  • Step 1: Dissolve 2-3 mg of the compound in 10 mL of a standardized 0.15 M KCl solution to maintain a constant ionic strength (mimicking physiological conditions).

  • Step 2: Titrate the solution using standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

  • Step 3 (Self-Validation): The system is first calibrated using a primary standard (Potassium Hydrogen Phthalate, KHP). During the analyte titration, a derivative plot ( dpH/dV ) is generated. The presence of two distinct equivalence points validates the detection of both carboxyl groups. If the electrode slope deviates from the Nernstian ideal (59.16 mV/pH at 25°C), the calibration is rejected, preventing artifactual pKa reporting.

Comprehensive Solubility Profile

Solubility is not a single number; it is a dynamic matrix dependent on solvent polarity, pH, and solid-state thermodynamics.

Estimated Solubility Matrix
Solvent / MediumEstimated Solubility RangeMechanistic Rationale
Aqueous Buffer (pH 1.2) < 0.1 mg/mL (Low)Both -COOH groups are fully protonated (unionized). The molecule relies solely on dipole interactions, leading to low intrinsic solubility.
Aqueous Buffer (pH 7.4) > 10.0 mg/mL (High)Both -COOH groups are ionized (dianion). Ion-dipole interactions with water heavily favor dissolution.
DMSO / DMF > 50.0 mg/mL (Very High)Strong polar aprotic solvation of the lactam core and hydrogen bonding with the -COOH protons.
Methanol / Ethanol 2.0 - 10.0 mg/mL (Moderate)Polar protic interactions provide moderate solvation, though less efficient than DMSO.
Hexane / Heptane < 0.01 mg/mL (Insoluble)The highly polar nature of the molecule completely resists solvation in non-polar hydrocarbon matrices.
Protocol 3: Thermodynamic Solubility via the Shake-Flask Method

Causality: Kinetic solubility assays (e.g., solvent-evaporation) often trap compounds in metastable amorphous states, yielding artificially inflated solubility values. remains the gold standard because it ensures the system reaches a true thermodynamic minimum—the stable crystalline lattice[4][5].

  • Step 1: Add an excess amount of the solid compound (e.g., 20 mg) to glass vials containing 1 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, and DMSO).

  • Step 2: Seal the vials and agitate them on an orbital shaker at 300 RPM at a constant temperature of 25.0 ± 0.1 °C.

  • Step 3 (Self-Validation): Extract 50 µL aliquots at 24 hours and 48 hours . Centrifuge the aliquots at 15,000 x g to pellet undissolved solids, and quantify the supernatant via LC-MS/MS. Validation Check: If the concentration variance between the 24h and 48h time points exceeds 5%, thermodynamic equilibrium has not been achieved. The incubation must be extended. This internal control prevents the reporting of supersaturated kinetic artifacts.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the physicochemical profiling workflow, demonstrating how pKa assessment directly informs the parameters of the thermodynamic solubility assay.

SolubilityWorkflow Start 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) pKa pKa Assessment Potentiometric Titration Start->pKa Organic Organic Solubility (DMSO, MeOH, Hexane) Start->Organic Aqueous Aqueous Solubility Buffers (pH 1.2 - 7.4) pKa->Aqueous Guides pH selection ShakeFlask Shake-Flask Equilibration (Thermodynamic State, 48h) Aqueous->ShakeFlask Organic->ShakeFlask LCMS LC-MS/MS Quantification ShakeFlask->LCMS Phase Separation Profile Final Solubility Profile & Ionization Curve LCMS->Profile

Caption: Logical workflow for determining the thermodynamic solubility profile based on pKa and solvent selection.

References

  • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical and Bioanalytical Chemistry, 2013. Available at:[Link]

  • Caron, G., et al. "Will we ever be able to accurately predict solubility?" Communications Chemistry, 2024. Available at:[Link]

  • Palmer, D. S., & Mitchell, J. B. O. "Physics-Based Solubility Prediction for Organic Molecules." Molecular Pharmaceutics, 2025. Available at:[Link]

Sources

Exploratory

Comprehensive Safety, Handling, and Experimental Guidelines for 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary & Structural Significance 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) is a highly functionalized, conformationally restricted dicarboxylic acid featuring a central pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) is a highly functionalized, conformationally restricted dicarboxylic acid featuring a central pyrrolidone (lactam) core. In modern drug discovery and materials science, pyrrolidone and pyroglutamic acid derivatives serve as privileged scaffolds. They are frequently utilized to synthesize peptidomimetics, develop metalloenzyme inhibitors, and disrupt complex protein-protein interactions, such as integrin VLA-4 binding[1].

The structural brilliance of this specific compound lies in its rigid 3D architecture. The 5-oxopyrrolidine ring restricts conformational freedom, projecting the two carboxylic acid moieties—one aliphatic (C3) and one aromatic (ortho-substituted on the N-phenyl ring)—into a precisely defined vector space. This makes it an ideal building block for fragment-based drug discovery and the synthesis of novel poly(ester-amide) polymeric materials[2].

Physicochemical Profiling & Mechanistic Toxicology

To safely handle this scaffold, researchers must understand the causality behind its physicochemical behavior and toxicological profile.

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / ClassificationMechanistic Rationale & Mitigation
Molecular Weight 249.22 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Molecular Formula C₁₂H₁₁NO₅High oxygen-to-carbon ratio dictates strong H-bonding potential.
H302 Harmful if swallowedThe lipophilic N-phenyl ring enhances cellular penetration across the gastric mucosa compared to simple aliphatic di-acids, increasing acute oral toxicity.
H315 / H319 Causes skin/eye irritationDual carboxylic acids act as strong proton donors. Contact with physiological moisture lowers local pH, inducing acid-catalyzed tissue irritation[3].
H335 May cause respiratory irritationFine powder inhalation directly exposes delicate alveolar membranes to localized acidic microenvironments. Handle only in a fume hood.

Safety Protocols & Risk Mitigation (Self-Validating Systems)

Standard safety protocols often fail when researchers do not understand the underlying chemistry of a spill. Because this compound is a potent proton donor, sweeping a dry powder spill can cause severe aerosolization, exacerbating inhalation risks (H335).

Protocol: Self-Validating Spill Neutralization

This protocol utilizes a built-in chemical feedback loop to ensure the hazard has been fully neutralized before physical cleanup begins.

  • Isolation: Immediately isolate the area. Don standard PPE (nitrile gloves, safety goggles, and an N95/P100 respirator if the spill is outside a controlled exhaust environment).

  • Chemical Quenching: Do not use water. Apply a 5% (w/v) aqueous solution of Sodium Bicarbonate (NaHCO₃) directly to the powder.

  • Self-Validation Observation: Observe the chemical reaction. The weak base will deprotonate the dicarboxylic acid to form a highly water-soluble disodium salt, releasing Carbon Dioxide (CO₂) gas. The cessation of effervescence (bubbling) serves as a visual, self-validating indicator that the acidic hazard has been 100% neutralized.

  • Disposal: Once effervescence completely stops, wipe the area with absorbent pads and dispose of the materials as standard aqueous chemical waste.

Workflow Start Solid Compound (CAS: 1255147-76-2) Weigh Weigh in Fume Hood (Mitigate H335 Risk) Start->Weigh Spill Accidental Powder Spill Start->Spill Dissolve Dissolve in DMSO (Disrupt H-Bonding) Weigh->Dissolve Buffer Dilute in Aqueous Buffer (pH 7.4, <1% DMSO) Dissolve->Buffer Neutralize Add 5% NaHCO3 (Observe CO2 Effervescence) Spill->Neutralize Disposal Safe Aqueous Disposal (Effervescence Ceases) Neutralize->Disposal

Workflow for safe handling, dissolution, and self-validating spill neutralization.

Experimental Workflows & Handling

Protocol 1: Preparation of Standardized Biological Stock Solutions

Due to the compound's zwitterionic-like polarity—combining a lipophilic phenyl ring with a highly polar lactam/di-acid core—direct aqueous dissolution is kinetically unfavorable and prone to precipitation.

  • Step 1: Weigh the desired mass of the lyophilized powder using a calibrated analytical balance inside a ductless fume hood.

  • Step 2: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM primary stock solution.

    • Causality: DMSO acts as an aggressive hydrogen-bond acceptor. It rapidly disrupts the robust intermolecular hydrogen-bonding network formed between the dual carboxylic acids and the lactam carbonyl, ensuring complete thermodynamic dissolution.

  • Step 3: Vortex for 30 seconds until the solution is optically clear (Self-validation of H-bond disruption).

  • Step 4: For biological or enzymatic assays, perform secondary dilutions in standard physiological buffers (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Regioselective Amide Coupling (Kinetic Control)

When utilizing this scaffold for peptidomimetic synthesis, differentiating the two carboxylic acids is critical to prevent unwanted polymerization.

  • Step 1: Dissolve the scaffold in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Step 2: Chill the reaction vessel to 0°C. Add exactly 1.0 equivalent of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The C3-carboxylic acid on the pyrrolidone ring is aliphatic and sterically accessible. Conversely, the carboxylic acid on the N-phenyl ring is situated in the ortho position, causing severe steric clash with the adjacent bulky lactam core. By strictly limiting the coupling reagent to 1.0 equivalent and lowering the temperature, the reaction is placed under strict kinetic control, exclusively favoring the activation of the less hindered C3-acid.

  • Step 3: Add 1.0 equivalent of the target primary amine to form the mono-amide product, leaving the ortho-aromatic acid intact for subsequent orthogonal derivatization.

Pathway Scaffold Di-acid Scaffold (Sterically Differentiated) Reagents 1.0 eq HATU / DIPEA (0°C, Kinetic Control) Scaffold->Reagents Intermediate C3-Acid Activation (Less Sterically Hindered) Reagents->Intermediate Amine Primary Amine Addition Intermediate->Amine Product Mono-Amide Product (Ortho-acid Intact) Amine->Product

Mechanistic pathway for the regioselective mono-amidation of the di-acid scaffold.

References

  • Stefanucci, A., et al. Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 2014, 89(8), 1801-1825. Retrieved from:[Link]

  • Mora, A.-S., et al. Use of Bis(pyrrolidone)-Based Dicarboxylic Acids in Poly(ester–amide)-Based Thermosets: Synthesis, Characterization, and Potential Route for Their Chemical Recycling. ACS Macromolecules, 2019. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for analyzing 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Application Note: Robust RP-HPLC Method Development for the Analysis of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Introduction & Analytical Challenges 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust RP-HPLC Method Development for the Analysis of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction & Analytical Challenges

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex, highly polar dicarboxylic acid featuring a pyroglutamate core and an N-linked ortho-carboxyphenyl group. In pharmaceutical development and chemical synthesis, accurately quantifying such polar acidic molecules presents a significant chromatographic hurdle.

Standard reversed-phase (RP) C18 columns often yield poor retention, severe peak tailing, and irreproducible results. This is primarily due to the analyte's high hydrophilicity and the spontaneous ionization of its dual carboxylic acid moieties at neutral pH[1]. Furthermore, attempting to force retention by utilizing 100% aqueous mobile phases on conventional C18 columns frequently leads to ligand folding—a phenomenon known as "phase collapse" or "dewetting"—which destroys method reproducibility[2].

This application note details a self-validating, robust RP-HPLC protocol. By leveraging strict ion suppression mechanics and a polar-embedded stationary phase, this method achieves baseline resolution, excellent peak symmetry, and highly reproducible retention for this challenging di-acid.

Chemical & Physical Profiling

Before selecting chromatographic parameters, it is critical to map the analyte's physicochemical properties to their direct chromatographic impacts.

Table 1: Analyte Characteristics & Chromatographic Impact

PropertyValue / DescriptionImpact on Chromatography
Chemical Name 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acidTarget analyte for method development.
Molecular Weight 249.22 g/mol Small molecule; suitable for standard pore size columns (100–120 Å).
Functional Groups Two -COOH groups, one lactam (pyrrolidone), one phenyl ringHighly polar; requires aggressive acidic pH to suppress ionization.
Estimated pKa ~3.0 to 4.2Mobile phase pH must be ≤ 2.1 to ensure >99% protonation.
UV Chromophore Phenyl ring, amide/lactam bondStrong UV absorption allows for sensitive detection at 214 nm and 254 nm.

Method Development Rationale (The "Why")

A robust analytical method cannot be developed through trial and error; it must be engineered based on molecular causality.

Stationary Phase Selection: To combat the poor retention of highly polar organic acids, a polar-embedded C18 column (e.g., Agilent Polaris C18-A) or a mixed-mode phase is mandatory. Standard C18 chains collapse in highly aqueous environments. Polar-embedded columns incorporate a hydrophilic group (such as an amide or ether) near the silica surface. This prevents phase collapse under >95% aqueous conditions and provides secondary polar interactions that enhance the retention of the pyroglutamate core[3].

Mobile Phase & Ion Suppression: According to the Henderson-Hasselbalch equation, an analyte's pH must be at least 1.5 to 2 units below its pKa to ensure it remains in a neutral, protonated state. Because this molecule contains two carboxylic acids, running a mobile phase at pH 5.0 would result in a highly hydrophilic dianion that elutes in the void volume. We utilize 0.1% Phosphoric acid ( H3​PO4​ ) or 0.1% Trifluoroacetic acid (TFA) to drop the mobile phase pH to ~2.1. This strictly suppresses ionization, maximizing hydrophobic interactions with the stationary phase and preventing asymmetric peak tailing caused by secondary interactions with residual silanols[4].

Elution Strategy: A shallow gradient starting from a highly aqueous composition (95% buffer) is necessary to adequately retain the hydrophilic di-acid. Once retained, an organic modifier (Acetonitrile) is introduced to elute the compound sharply.

Mechanistic & Workflow Visualizations

HPLC_Workflow Target Target: 1-(2-Carboxyphenyl) -5-oxopyrrolidine-3-carboxylic acid (Highly Polar, Di-acidic) ColSelect Column Selection: Polar-Embedded C18 (Prevents Phase Collapse) Target->ColSelect SubGraph_Dev SubGraph_Dev pHSelect Mobile Phase pH: Acidic Buffer (pH ~2.1) (Ion Suppression) ColSelect->pHSelect GradSelect Gradient Design: Start 95% Aqueous (Maximizes Retention) pHSelect->GradSelect Decision System Suitability Met? (Tailing < 1.5, k' > 2) GradSelect->Decision Success Validated Method Ready for Routine Analysis Decision->Success Yes Fail Adjust Modifier / Change Column Chemistry Decision->Fail No Fail->ColSelect

Logical workflow for RP-HPLC method development of polar di-acidic compounds.

Ion_Suppression HighpH Neutral pH (pH > 5) Analyte is Ionized (COO-) Highly Hydrophilic Chrom1 Poor Retention Elutes in Void Volume Peak Tailing HighpH->Chrom1 Standard C18 LowpH Acidic pH (pH ~2) Analyte is Protonated (COOH) Hydrophobic Chrom2 Strong Retention Interacts with C18 Sharp, Symmetrical Peak LowpH->Chrom2 Polar-Embedded C18

Mechanism of ion suppression and its effect on chromatographic retention.

Experimental Protocols

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterSetting
Analytical Column Polar-embedded C18 (e.g., Agilent Polaris C18-A), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% H3​PO4​ in Ultrapure Water (pH ~2.1)
Mobile Phase B HPLC-Grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Maintains consistent viscosity and mass transfer)
Injection Volume 10 µL
Detection (UV/DAD) 214 nm (Primary quantification) and 254 nm (Secondary confirmation)
Gradient Program

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Initial hold to retain polar analyte
2.0955Isocratic hold
10.04060Linear ramp to elute strongly retained impurities
12.04060High organic flush
12.1955Return to initial conditions
17.0955Column re-equilibration
Step-by-Step Sample Preparation Workflow

To ensure the method acts as a self-validating system, the sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a 95% aqueous mobile phase will cause severe peak distortion (the "solvent effect").

  • Diluent Preparation: Prepare a diluent of 95% Water (containing 0.1% H3​PO4​ ) and 5% ACN.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid standard into a 10 mL volumetric flask. Add 2 mL of Methanol to ensure the rapid dissolution of the phenyl moiety, sonicate for 2 minutes, and then make up to the 10 mL volume with the prepared diluent.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume strictly with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial.

System Suitability Testing (SST)

A method is only as trustworthy as its validation criteria. Prior to sample analysis, the following System Suitability criteria must be met using six replicate injections of the Working Solution:

  • Retention Factor ( k′ ): Must be > 2.0 . This proves the analyte is sufficiently interacting with the stationary phase and not eluting in the void volume ( t0​ ).

  • Tailing Factor ( Tf​ ): Must be ≤ 1.5 . A tailing factor above this threshold indicates incomplete ion suppression or unwanted secondary interactions with active silanols on the column.

  • Theoretical Plates ( N ): Must be > 5000 . Ensures column efficiency and proper mass transfer.

  • %RSD of Peak Area: Must be ≤ 2.0% across all six replicates to guarantee injection precision.

References

  • Phenomenex. "Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules." Phenomenex Application Notes. Available at: [Link]

  • Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns." Agilent Application Notes. Available at: [Link]

  • Agilent Technologies. "Separation of Organic Acids on an Agilent Polaris C18-A Column." LCMS Application Library. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach." NIH. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Structural Elucidation of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction The 5-oxopyrrolidine (pyroglutamate) scaffold is a privileged structure in drug discovery, frequently utilized as a rigid peptidomimetic core to lock molecular conformations and improve metabolic stability[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-oxopyrrolidine (pyroglutamate) scaffold is a privileged structure in drug discovery, frequently utilized as a rigid peptidomimetic core to lock molecular conformations and improve metabolic stability[1]. Specifically, 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid combines this rigid lactam core with an anthranilic acid (2-aminobenzoic acid) derivative. This specific spatial arrangement is highly valued in the development of novel antimicrobial and anticancer agents targeting multidrug-resistant pathogens[2].

Because the pharmacological efficacy of these derivatives relies heavily on their precise regiochemistry and the stereochemistry at the C3 position, rigorous structural elucidation is mandatory. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the structure, connectivity, and conformational dynamics of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Molecular Overview & Chemical Properties

Before initiating NMR experiments, it is critical to understand the physical and structural parameters of the analyte. The molecule features a tertiary lactam nitrogen, two distinct carboxylic acid groups, and a chiral center at C3, which directly impacts the magnetic environment of the surrounding protons[3].

PropertyValue
IUPAC Name 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 1255147-76-2
Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.22 g/mol
Key Functional Groups Tertiary Lactam (γ-lactam), Anthranilic Acid moiety, Aliphatic Carboxylic Acid
Stereocenters 1 (C3 of the pyrrolidine ring)

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, designing an NMR workflow requires moving beyond standard default parameters to tailor the acquisition to the molecule's specific electronic and conformational properties.

  • Solvent Selection (DMSO-d₆): The presence of two carboxylic acid groups makes the molecule highly polar and prone to strong intermolecular hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃ or D₂O because it effectively disrupts intermolecular solute-solute hydrogen bonds, ensuring sharp resonances. Furthermore, unlike protic solvents (D₂O, MeOD), DMSO-d₆ significantly slows the chemical exchange of the -COOH protons, allowing them to be observed as broad singlets downfield (~12.5 ppm).

  • Temperature Control (298 K): The pyrrolidine ring adopts a specific "envelope" conformation. Maintaining a strict 298 K temperature minimizes conformational flux, ensuring that the coupling constants ( J -values) remain consistent and interpretable.

  • Diastereotopic Protons (The Causality of Complexity): The stereocenter at C3 breaks the local symmetry of the pyrrolidine ring. Consequently, the methylene protons at C2 and C4 are diastereotopic (pro- R and pro- S ). They will not appear as simple doublets or triplets, but rather as complex doublet of doublets (dd) due to strong geminal coupling ( 2J≈17 Hz for C4) and vicinal coupling to the C3 methine proton.

  • Orthogonal Validation via 2D NMR:

    • DQF-COSY is employed to trace the contiguous aliphatic spin system (C2-C3-C4) of the pyrrolidine ring[4].

    • HMBC is the critical self-validating step. It proves the regiochemistry by showing long-range ( 3JCH​ ) correlations across the tertiary lactam nitrogen, specifically linking the C2 protons of the pyrrolidine ring to the C1' carbon of the aromatic ring[4].

Step-by-Step NMR Protocol

Phase 1: Sample Preparation
  • Weigh 15–20 mg of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with high precision.

  • Dissolve the compound in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 60 seconds. If dissolution is incomplete, sonicate for 2 minutes at room temperature.

  • Transfer the clear solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Instrument Setup & Tuning
  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (for enhanced ¹³C sensitivity).

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Perform rigorous 3D gradient shimming to achieve a line width of <0.8 Hz for the TMS signal.

Phase 3: Acquisition Parameters
  • ¹H NMR (1D): Spectral width of 15 ppm, 64K data points, relaxation delay (D1) of 2.0 s, 16 scans.

  • ¹³C NMR (1D): Spectral width of 250 ppm, 64K data points, D1 of 2.0 s, 1024 scans (due to the lack of NOE on quaternary carbons like the lactam carbonyl and carboxylic acids).

  • DQF-COSY (2D): 2048 x 256 data matrix, 16 scans per increment, D1 of 1.5 s.

  • ¹H-¹³C HMBC (2D): Optimized for long-range coupling ( nJCH​=8 Hz). 2048 x 256 data matrix, 32 scans per increment.

Phase 4: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Zero-fill 2D datasets to a 2048 x 1024 matrix for improved digital resolution.

  • Reference the spectra to the residual DMSO-d₆ solvent peaks (2.50 ppm for ¹H; 39.52 ppm for ¹³C).

Data Presentation: NMR Assignments

The following table summarizes the typical quantitative NMR data expected for this scaffold, derived from established chemical shift rules for 5-oxopyrrolidine derivatives[4].

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)HMBC Correlations ( 2J , 3J )
N1 ---
C2 (CH₂) 4.05 (dd, J =10.0, 8.0), 3.85 (dd, J =10.0, 6.5)51.0C3, C4, C5, C1' (Aromatic)
C3 (CH) 3.40 (m)35.5C2, C4, C3-COOH
C4 (CH₂) 2.80 (dd, J =17.0, 8.5), 2.65 (dd, J =17.0, 6.0)34.0C2, C3, C5
C5 (C=O) -173.0-
C3-COOH 12.50 (br s, exchangeable)174.5-
C1' (Ar-C) -138.5-
C2' (Ar-C) -129.0-
C3' (Ar-CH) 7.85 (dd, J =7.8, 1.5)131.0C1', C5', C2'-COOH
C4' (Ar-CH) 7.65 (td, J =7.8, 1.5)133.5C2', C6'
C5' (Ar-CH) 7.45 (td, J =7.8, 1.2)128.0C1', C3'
C6' (Ar-CH) 7.35 (dd, J =7.8, 1.2)127.5C2', C4', C5 (weak 4J )
C2'-COOH 12.80 (br s, exchangeable)167.5-

Structural Elucidation Workflow

The logical relationship between the 2D NMR experiments forms a self-validating matrix. The green arrows (COSY) establish the contiguous aliphatic chain, while the dark grey arrows (HMBC) anchor the functional groups and connect the two ring systems across the heteroatom.

G cluster_pyrrolidine Pyrrolidine Spin System cluster_aromatic Anthranilic Acid Moiety C2 C2 (CH2) C3 C3 (CH) C2->C3 COSY C1_prime C1' (Ar-C) C2->C1_prime HMBC (3J) C4 C4 (CH2) C3->C4 COSY C3_COOH C3-COOH C3->C3_COOH HMBC (2J) C5 C5 (Lactam C=O) C4->C5 HMBC (2J/3J) C2_prime_COOH C2'-COOH C1_prime->C2_prime_COOH HMBC (3J) C6_prime C6' (Ar-CH) C6_prime->C5 HMBC (4J, weak) C6_prime->C1_prime HMBC (2J) C2_prime C2' (Ar-C)

Caption: 2D NMR correlation network validating the regiochemistry of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

References

  • Use of NMR-Based Metabolomics To Chemically Characterize the Roasting Process of Chicory Root Source: Journal of Agricultural and Food Chemistry (2016) URL:[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: Pharmaceuticals (MDPI, 2022) URL:[Link]

Sources

Method

Purification and crystallization techniques for 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

An in-depth technical guide for the purification and crystallization of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, designed for scale-up chemists, crystallographers, and drug development professionals. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the purification and crystallization of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, designed for scale-up chemists, crystallographers, and drug development professionals.

Executive Summary & Structural Rationale

The purification of highly functionalized pharmaceutical intermediates requires a deep understanding of their supramolecular chemistry. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) presents a unique crystallization challenge. Structurally, it is a dicarboxylic acid built around a central 5-oxopyrrolidine (lactam) ring.

Crucially, the nitrogen of the lactam is fully substituted by the 2-carboxyphenyl group. This makes it a tertiary lactam, meaning it lacks an N–H hydrogen bond donor. Consequently, the crystal lattice assembly is entirely dependent on the two carboxylic acid moieties (aromatic and aliphatic) forming robust R22​(8) hydrogen-bonded dimers[1]. Solvents that disrupt these dimers (like water at high pH or methanol) will drastically increase solubility, while non-polar solvents or highly acidic aqueous environments will force the molecules to self-associate and precipitate out of solution.

This guide outlines a strategic, three-tiered approach to purifying this molecule: a reactive pH-shift crystallization for bulk crude processing, an anti-solvent crystallization for scalable purity, and a cooling crystallization for precise polymorph and habit control[2].

Physicochemical Profiling & Solvent Screening

To design a self-validating crystallization protocol, we must first map the thermodynamic boundaries of the molecule. The quantitative parameters dictating our solvent choices are summarized below.

Table 1: Physicochemical Properties

Parameter Value Impact on Crystallization Strategy
CAS Number 1255147-76-2 Specific identifier for procurement and reference.
Molecular Weight 249.22 g/mol Dictates stoichiometric equivalents for acid/base dosing.
Chemical Formula C12H11NO5 High oxygen content indicates a large polar surface area.
pKa1 (Aromatic COOH) ~3.0 - 3.5 (Est.) Requires the final crystallization pH to be < 2.0 for full protonation.
pKa2 (Aliphatic COOH) ~4.2 - 4.8 (Est.) Dictates the first inflection point during alkaline dissolution.
H-Bond Donors 2 Limited strictly to the carboxylic acid OH groups.

| H-Bond Acceptors | 5 | Promotes strong solvation in polar aprotic solvents (e.g., THF). |

Table 2: Solvent System Matrix

Solvent System Role Solubility Profile Workflow Application
Aqueous NaOH (pH 8.0) Reactive Solvent Very High (>100 mg/mL) Initial crude dissolution; organic impurity purging.
Aqueous HCl (pH 1.5) Reactive Anti-Solvent Very Low (<1 mg/mL) Thermodynamic driving force for pH-shift precipitation.
Tetrahydrofuran (THF) Primary Solvent High (>50 mg/mL) Disrupts COOH dimers; ideal for anti-solvent workflows.
Heptane Anti-Solvent Insoluble Forces supersaturation when dosed into THF.

| EtOH / Water (70:30) | Co-Solvent System | Temp-Dependent | Provides a steep solubility curve for cooling crystallization. |

Strategic Workflow

G Crude Crude 1-(2-Carboxyphenyl)- 5-oxopyrrolidine-3-carboxylic acid Dissolution Alkaline Dissolution (pH 8.0) Crude->Dissolution Filtration Filtration of Insolubles Dissolution->Filtration pHShift pH-Shift Crystallization (Acidify to pH 1.5) Filtration->pHShift Intermediate Intermediate Free Acid (>95% Purity) pHShift->Intermediate Split Refinement Choice Intermediate->Split AntiSolvent Anti-Solvent Crystallization (THF / Heptane) Split->AntiSolvent Scalability Cooling Cooling Crystallization (EtOH / Water) Split->Cooling Habit Control Final1 Bulk API Grade (>99.5%) AntiSolvent->Final1 Final2 XRD Single Crystals Cooling->Final2

Figure 1: Strategic decision tree for the purification and crystallization of the target dicarboxylic acid.

Experimental Methodologies

Protocol 1: Reactive pH-Shift Crystallization (Bulk Purification)

Causality & Rationale: Crude synthetic mixtures often contain unreacted starting materials or neutral organic byproducts. By exploiting the two acidic protons, we can force the target molecule into a highly soluble aqueous dianion state at pH 8.0. Neutral impurities remain insoluble and are mechanically filtered. Subsequent acidification neutralizes the molecule, collapsing its aqueous solubility and driving rapid crystallization.

Step-by-Step Procedure:

  • Suspension: Suspend 100 g of crude 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in 1000 mL of Deionized (DI) water (10 volumes) at 20°C.

  • Alkaline Dissolution: Slowly add 2M NaOH under continuous stirring (300 rpm) until the pH stabilizes between 8.0 and 8.5.

  • Clarification: Filter the resulting solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities. Wash the filter cake with 100 mL of DI water and pool the filtrates.

  • Acidification: Transfer the filtrate to a jacketed reactor. Maintain the temperature at 20°C. Slowly dose 2M HCl into the reactor at a rate of 5 mL/min.

  • Aging: Once the pH reaches 1.5, stop the addition. Cool the slurry to 5°C and age for 2 hours to ensure maximum yield.

  • Isolation: Filter the precipitate, wash with 200 mL of cold DI water (pH adjusted to 2.0 with HCl), and dry under vacuum at 40°C for 12 hours.

Self-Validation Checkpoint: During acidification (Step 4), the solution must become distinctly turbid around pH 3.5–4.0 as the mono-anion forms. If no cloud point is observed by pH 3.5, the starting concentration is too dilute; pause the process and concentrate the solution via vacuum distillation before proceeding.

Protocol 2: Anti-Solvent Crystallization (Purity Refinement)

Causality & Rationale: Dicarboxylic acids frequently exhibit strong intermolecular hydrogen bonding, which can trap impurities within the crystal lattice if precipitated too rapidly[1]. Anti-solvent crystallization allows for precise control over the supersaturation curve[3]. THF acts as an excellent solvent due to its hydrogen-bond accepting nature, disrupting the acid dimers. Dosing heptane (a non-polar anti-solvent) slowly forces the molecules to self-associate in a highly ordered manner, rejecting impurities into the mother liquor[4].

Step-by-Step Procedure:

  • Dissolution: Dissolve 50 g of the intermediate-purity free acid in 250 mL of THF (5 volumes) at 40°C.

  • Polishing: Pass the solution through an inline 0.22 µm filter into the crystallization vessel.

  • Anti-Solvent Dosing: Maintain stirring at 250 rpm. Using a programmable syringe pump, dose 750 mL of Heptane (15 volumes) over a strict 2-hour period.

  • Nucleation Control: Seed the solution with 0.5 g of pure crystals after 100 mL of Heptane has been added (within the metastable zone).

  • Cooling & Isolation: Once dosing is complete, cool the reactor to 10°C over 1 hour. Filter the resulting crystals and wash with a cold mixture of THF/Heptane (1:3 v/v). Dry under vacuum at 45°C.

Self-Validation Checkpoint: A sustained cloud point should be observed after approximately 3-4 volumes of Heptane are added. If the solution remains clear past 5 volumes, the THF is likely contaminated with water (which increases the solubility of the free acid). Verify solvent water content via Karl Fischer titration (<0.1% required).

Protocol 3: Cooling Crystallization (Polymorph & Habit Control)

Causality & Rationale: To obtain highly ordered crystalline lattices (e.g., for X-Ray Diffraction analysis), thermal gradients are superior to chemical gradients. An Ethanol/Water (70:30) system provides a steep, temperature-dependent solubility curve[2]. Because lactam-containing molecules are prone to "oiling out" (liquid-liquid phase separation) when cooled too quickly, a highly controlled cooling ramp is mandatory.

Step-by-Step Procedure:

  • Suspension: Suspend 20 g of the refined acid in 200 mL of an Ethanol/Water mixture (70:30 v/v).

  • Heating: Heat the reactor to 75°C under reflux until complete dissolution is achieved.

  • Primary Cooling: Cool the solution linearly to 60°C over 30 minutes.

  • Seeding: Introduce 0.2 g of seed crystals to bypass the energy barrier for primary nucleation and prevent amorphous precipitation.

  • Controlled Ramp: Cool the system from 60°C to 5°C at a strict rate of 0.1°C/min .

  • Isolation: Age the slurry at 5°C for 2 hours, filter, and wash with cold Ethanol.

Self-Validation Checkpoint: Monitor the reactor visually or via an inline focused beam reflectance measurement (FBRM) probe. The appearance of a milky, emulsion-like phase instead of distinct particulate indicates "oiling out." If this occurs, immediately reheat the system to 75°C to redissolve, add 5% more Ethanol, and reduce the cooling rate to 0.05°C/min.

References

  • 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid_1255147. hairuichem.com. Available at:[Link]

  • Solubility and antisolvent crystallization of lithium hydroxide monohydrate in various organic solvents. rsc.org. Available at: [Link][3]

  • Applications of Supercritical Anti-Solvent Process in Preparation of Solid Multicomponent Systems. nih.gov. Available at:[Link][4]

  • Preparation of Crystalline Cefquinome Free Acid via Reverse Anti-Solvent Crystallization: Physicochemical Characterization and Pharmacokinetics in Chickens. mdpi.com. Available at:[Link][2]

  • Exploring the Structural Landscape of Sunitinib through Salt Formation with Dicarboxylic Acids and Its Effect on Hygroscopicity and Dissolvability. acs.org. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Technical Support Center: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Welcome to the dedicated technical support resource for researchers working with 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Welcome to the dedicated technical support resource for researchers working with 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. This scaffold presents unique synthetic challenges, primarily due to significant steric hindrance imposed by the ortho-substituted phenyl ring. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in derivatizing the 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core is steric hindrance. The bulky carboxyphenyl group at the N1 position restricts access to the two key reactive sites: the carboxylic acid at the C3 position of the pyrrolidinone ring and the carboxylic acid on the phenyl ring itself. This hindrance increases the activation energy for nucleophilic attack, often leading to slow reaction rates, low yields, or complete reaction failure with standard protocols.

Steric_Hindrance cluster_molecule cluster_labels mol c3_acid C3 Carboxylic Acid: - Hindered by phenyl ring's proximity ortho_acid Ortho-Carboxyphenyl Group: - Source of steric bulk - Hinders C3 position - Its own reactivity is sterically limited p1->c3_acid p2->ortho_acid

Caption: Key sterically hindered positions on the core molecule.

Frequently Asked Questions (FAQs)

Q1: Why are my standard esterification/amidation reactions failing with this molecule?

A: The molecule possesses two carboxylic acid groups, both of which are sterically hindered. The C3-carboxylic acid is shielded by the bulky N-aryl substituent. The ortho-carboxylic acid on the phenyl ring is sterically encumbered by its proximity to the pyrrolidinone ring linkage.[1][2][3] Standard conditions, such as Fischer esterification (acid catalyst in alcohol), often lack the energy to overcome the high activation barrier required for the nucleophile (the alcohol or amine) to approach the carbonyl carbon.[4][5]

Q2: Which of the two carboxylic acids is more reactive?

A: The C3-carboxylic acid is generally more accessible than the ortho-carboxylic acid on the phenyl ring. The latter is a classic example of a sterically hindered benzoic acid derivative, which are notoriously difficult to esterify or convert to amides.[1] Therefore, under carefully controlled conditions, some selectivity for the C3 position may be achieved, but differentiating between the two is a significant challenge that often requires a protecting group strategy.[6][7]

Q3: What is a "coupling agent" and why is it recommended for this system?

A: A coupling agent is a reagent used to convert the hydroxyl group (-OH) of a carboxylic acid into a better leaving group.[4][8] This "activates" the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine or alcohol, even if the nucleophile is weak or the reaction site is sterically crowded.[8] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) are common examples that facilitate the reaction under much milder conditions than high-temperature condensation.[8]

Q4: Can I derivatize both carboxylic acids simultaneously?

A: Yes, by using a sufficient excess of the derivatizing reagents (e.g., alcohol/amine and coupling agent) and potentially more forcing conditions (higher temperature, longer reaction times), it is possible to functionalize both sites. However, achieving complete conversion at both hindered positions can be difficult and may lead to a mixture of mono- and di-substituted products, complicating purification.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific issues encountered during the derivatization of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting_Workflow start Low/No Product Yield cond Step 1: Modify Reaction Conditions start->cond protect Step 4: Employ Protecting Groups (for selectivity) start->protect If selectivity is the issue temp Increase Temperature (monitor for degradation) cond->temp time Increase Reaction Time cond->time base Use Stronger, Non-Nucleophilic Base (e.g., 2,6-lutidine) cond->base reagent Step 2: Change Reagent/Catalyst dmap Add Catalyst (e.g., DMAP) reagent->dmap yamaguchi Switch to Specialized Conditions (e.g., Yamaguchi Esterification) reagent->yamaguchi activate Step 3: Activate Carboxylic Acid coupling Use Coupling Reagents (EDC, HATU, PyBOP) activate->coupling acyl_halide Convert to Acyl Halide/Fluoride (SOCl₂, Oxalyl Chloride, BTFFH) activate->acyl_halide selective_ester Selectively Protect One Acid protect->selective_ester temp->reagent If yield still low time->reagent If yield still low base->reagent If yield still low dmap->activate If yield still low yamaguchi->activate If yield still low success Successful Derivatization coupling->success acyl_halide->success selective_ester->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 1: Low Yield in Esterification of the C3-Carboxylic Acid

Cause: The steric bulk of the N-aryl group is impeding the approach of the alcohol nucleophile. Standard Fischer esterification is often insufficient.

Solution 1: Addition of an Acylation Catalyst

For esterifications, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially when used in conjunction with a carbodiimide coupling agent (Steglich esterification).[4][9]

Solution 2: Use of More Potent Activating Agents

If carbodiimides fail, more powerful activation methods are required. The Yamaguchi esterification, which involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, is highly effective for sterically hindered acids.[10]

Method Reagents Conditions Advantages Disadvantages
Fischer Alcohol (solvent), H₂SO₄ (cat.)Reflux, 8-24hSimple, inexpensiveOften fails for hindered substrates[11][12]
Steglich Alcohol, DCC/EDC, DMAP (cat.)0°C to RT, 4-12hMild conditions, good yieldsByproduct removal (DCU) can be difficult
Yamaguchi 2,4,6-trichlorobenzoyl chloride, Et₃N, then Alcohol + DMAPRT, 1-6hHighly effective for hindered systems[10]Requires stoichiometric activating agent
Acyl Chloride SOCl₂ or (COCl)₂, then Alcohol + Base0°C to RTForms highly reactive intermediateHarsh conditions, not suitable for sensitive molecules[13]

Solution 3: Selective Protection Strategy

To exclusively target the C3 position, the ortho-carboxyphenyl group must first be protected.

  • Protection: The entire molecule can be converted to its di-methyl ester using a less sterically sensitive reagent like trimethylsilyldiazomethane (TMS-CHN₂).[14]

  • Selective Deprotection: The methyl ester on the aromatic ring can sometimes be selectively hydrolyzed under carefully controlled basic conditions, as aryl esters are generally more labile than alkyl esters.

  • Derivatization: The newly freed ortho-carboxylic acid can then be derivatized.

  • Final Deprotection: The C3-methyl ester can be removed to yield the final desired product.

Issue 2: Failure to Form Amide Bond at C3 or ortho-Position

Cause: Amines are generally better nucleophiles than alcohols, but steric hindrance remains the dominant barrier. The initial acid-base reaction between the carboxylic acid and the amine forms a salt, which is unreactive towards coupling unless an activating agent is present.[8]

Solution 1: High-Potency Coupling Reagents

For challenging amide couplings, standard carbodiimides may not be sufficient. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are more potent.[13] They react with the carboxylic acid to form highly reactive activated esters that readily couple with even hindered amines.[13]

Coupling Reagent Full Name Key Feature Byproduct
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct, easy removalWater-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery high reactivity, low racemizationWater-soluble guanidinium
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for hindered couplingsPhosphoramide derivative

Solution 2: Conversion to Acyl Fluoride

Acyl fluorides are highly reactive acylating agents that are significantly smaller than other activated intermediates, minimizing steric clash.[15] They can be generated in situ using reagents like BTFFH under mild conditions and have proven successful for extremely hindered couplings where other methods fail.[13][15]

Amide_Coupling_Mechanism RCOOH R-COOH (Hindered Acid) ActiveEster O-Acyl(tetramethyl)isouronium (Highly Reactive Ester) RCOOH->ActiveEster Activation H2NR R'-NH₂ (Amine) Amide R-CO-NHR' (Target Amide) H2NR->Amide Nucleophilic Attack HATU HATU (Coupling Reagent) HATU->ActiveEster Activation ActiveEster->Amide Nucleophilic Attack

Caption: Simplified mechanism for amide bond formation using HATU.

Experimental Protocols

Protocol 1: Steglich Esterification of C3-Carboxylic Acid

This protocol is a starting point for esterifying the more accessible C3 position.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagents: Add the desired alcohol (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is for difficult couplings with hindered amines.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid starting material (1.0 equiv) and HATU (1.1 equiv).

  • Solvent: Add anhydrous DMF.

  • Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Nucleophile Addition: Add the desired amine (1.2 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 4-18 hours. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble byproducts.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography.

References

  • Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Blogs.ubc.ca. [Link]

  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • Al-Zoubi, M. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Oxford University Press. (2015). Appendix 6: Protecting groups. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

  • Pearson, A. G., & Rich, D. H. (2007). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2026). Protecting Group Strategies in Natural Product Biosynthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • University of Montreal. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • MDPI. (n.d.). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). Disubstituted benzenes. [Link]

  • Royal Society of Chemistry. (n.d.). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. [Link]

  • Chemistry LibreTexts. (2019). 18.11 Disubstituted Benzenes. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. [Link]

  • Diva-Portal.org. (n.d.). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. [Link]

  • Stanciauskaite, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

  • ResearchGate. (n.d.). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. [Link]

Sources

Optimization

Identifying and removing trace impurities in 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid batches

Technical Support Center: Impurity Profiling and Purification of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Impurity Profiling and Purification of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in resolving complex synthetic and purification bottlenecks associated with 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2).

This molecule, featuring a highly polar dual-carboxylic acid and lactam scaffold, is typically synthesized via the solvent-free fusion or acidic reflux of anthranilic acid and itaconic acid[1]. While the aza-Michael addition and subsequent cyclization are thermodynamically favored[2], the reaction matrix often generates structurally similar trace impurities that can compromise downstream biological assays or API synthesis.

FAQ 1: What are the most common trace impurities in my synthesized batch, and why do they form?

Understanding the mechanistic origin of impurities is the first step in eliminating them. When synthesizing this pyrrolidone derivative, the reaction relies on a cascade aza-Michael addition followed by an intramolecular amidation (ring closure)[2]. Deviations in stoichiometry or temperature lead to three primary impurity classes:

  • Unreacted Starting Materials: Residual anthranilic acid and itaconic acid are common if the reaction does not reach completion.

  • Thermal Isomerization Products: At the elevated temperatures required for neat fusion (typically 140–165 °C)[1], itaconic acid can undergo thermal isomerization to form citraconic acid [1].

  • Competing Side-Reactions: If direct amidation occurs faster than the aza-Michael addition, the intermediate can dehydrate to form an N-(2-carboxyphenyl)itaconimide side-product. Alternatively, incomplete ring closure leaves a stable, uncyclized aza-Michael adduct (+18 Da mass difference).

Mechanism SM Anthranilic Acid + Itaconic Acid Adduct Aza-Michael Adduct (Intermediate) SM->Adduct 140°C Fusion Imp1 Citraconic Acid (Thermal Isomerization) SM->Imp1 Isomerization Imp2 N-(2-carboxyphenyl)itaconimide (Dehydration Side-Product) SM->Imp2 Amidation (-H2O) Target 1-(2-Carboxyphenyl)-5-oxopyrrolidine -3-carboxylic acid Adduct->Target Cyclization (-H2O)

Reaction pathway detailing the aza-Michael addition and competing impurity branching.

FAQ 2: How can I chromatographically resolve these structurally similar impurities?

Due to the presence of two carboxylic acid moieties, the target molecule and its impurities are highly polar. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column will result in peak tailing and co-elution unless the mobile phase is heavily buffered.

Causality for Method Design: You must use an acidic mobile phase modifier (e.g., 0.1% Formic Acid or 0.05% TFA) to fully protonate the carboxylic acid groups. This suppresses ionization, increases hydrophobicity, and ensures sharp peak resolution.

Table 1: Quantitative Chromatographic & LC-MS Profiling of Batch Components

ComponentRelative Retention Time (RRT)*LC-MS [M-H]⁻ (m/z)UV Max (nm)Origin / Causality
Itaconic Acid 0.35129210Unreacted starting material
Citraconic Acid 0.42129215Thermal isomerization of itaconic acid[1]
Anthranilic Acid 0.65136254, 330Unreacted starting material
Uncyclized Adduct 0.88266250Incomplete aza-Michael cyclization
Target Product 1.00 248 254 Desired cascade product
Itaconimide 1.15230260Competing dehydration side-reaction

*RRT values are representative of a standard water/acetonitrile (0.1% FA) gradient on a C18 stationary phase.

FAQ 3: What is the most effective protocol for removing trace anthranilic acid and citraconic acid without losing the target product?

Do not rely on preparative HPLC for bulk clearance. The most scalable and scientifically sound approach leverages the distinct pKa differences of the molecules through a self-validating liquid-liquid extraction followed by recrystallization[1].

Causality: Anthranilic acid is amphoteric; its primary amine (pKa ~2.1) allows it to be protonated and partitioned into an aqueous acidic layer. The target molecule, being a lactam, lacks basicity and remains in the organic layer. Subsequent recrystallization exploits the high aqueous solubility of the aliphatic diacids (itaconic/citraconic) versus the lower solubility of the aromatic target.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Wash (Self-Validating Step): Wash the organic layer sequentially with an equal volume of 1M HCl (2 × 20 mL)[1].

    • Self-Validation: Measure the UV absorbance of the aqueous wash at 330 nm. A drop to baseline absorbance in the second wash confirms the complete removal of anthranilic acid.

  • Neutralization & Drying: Wash the organic layer with deionized water (1 × 20 mL) and saturated brine (1 × 20 mL)[1]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallization: Dissolve the resulting crude solid in a minimal volume of boiling 1:1 Water/Ethanol[1].

  • Isolation: Allow the solution to cool slowly to 19 °C, then transfer to an ice bath. The highly soluble citraconic and itaconic acids remain in the mother liquor, while the pure 1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid precipitates as pale crystals. Filter and dry under high vacuum.

Purification Crude Crude Batch in EtOAc Wash 1M HCl Wash Crude->Wash Aq Aqueous Layer (Anthranilic Acid Salt) Wash->Aq Phase Sep Org Organic Layer (Target + Diacids) Wash->Org Phase Sep Cryst Recrystallization (EtOH/H2O 1:1) Org->Cryst Concentrate Pure Pure Target (Crystals) Cryst->Pure Filtration ML Mother Liquor (Itaconic/Citraconic) Cryst->ML Filtration

Liquid-liquid extraction and recrystallization workflow for trace impurity clearance.

FAQ 4: My batch shows a persistent +18 Da mass impurity (m/z 266). What is this and how do I resolve it?

A +18 Da mass shift relative to your target (m/z 248) indicates the presence of the uncyclized aza-Michael adduct .

Causality: The reaction proceeds in two stages: the initial amine attack on the double bond (aza-Michael addition), followed by dehydration (loss of H₂O) to form the lactam ring[2]. If the reaction is stopped prematurely or if trapped water suppresses the equilibrium of the dehydration step, this intermediate accumulates. Resolution: Resubmit the crude mixture to thermal conditions (140 °C) under a steady stream of nitrogen gas to physically drive off the water byproduct[1]. Alternatively, reflux the mixture in toluene using a Dean-Stark apparatus to azeotropically remove water and force the cyclization to completion.

References

  • [2] Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. URL:[Link]

  • [1] Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buffer pH for the Stability of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Here, we provide in-depth technical guidance,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in establishing the optimal buffer pH for ensuring the stability of this molecule in your experiments. Our approach is rooted in scientific principles and practical, field-tested insights to ensure the integrity and reproducibility of your results.

Understanding the Molecule: A Foundation for Stability Studies

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex molecule featuring two carboxylic acid groups and a lactam (a cyclic amide) ring. The stability of this compound in solution is critically dependent on the pH of the medium. The key functional groups susceptible to degradation are the lactam ring, which can undergo hydrolysis, and the carboxylic acid groups, which may be prone to decarboxylation under certain conditions.

  • Carboxylic Acid Groups: The two carboxylic acid groups are expected to have pKa values analogous to dicarboxylic acids like glutaric acid, which has pKa values of approximately 4.34 (pKa1) and 5.22 (pKa2)[1]. The electron-withdrawing nature of the phenyl ring and the pyrrolidone ring may slightly influence these values.

  • Lactam Amide Proton: The lactam amide proton is generally very weakly acidic, with a high pKa value, and is unlikely to deprotonate under typical aqueous conditions. For comparison, the predicted pKa of the amide proton in N-phenyl-2-pyrrolidone is around 0.54, indicating its very low acidity[2].

Based on these estimated pKa values, the molecule will exist in different ionic forms across the pH spectrum, which will significantly impact its stability.

Frequently Asked Questions (FAQs)

Q1: Why is determining the optimal buffer pH crucial for working with 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The pH of the solution directly influences the rate and pathway of degradation of the molecule. The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis[3][4]. Operating at a pH where these degradation pathways are minimized is essential for maintaining the integrity of the compound during experiments, ensuring accurate and reproducible results, and for developing stable pharmaceutical formulations.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The two main degradation pathways are:

  • Hydrolysis of the Lactam Ring: This is often the most significant degradation route for molecules containing a lactam moiety. The four-membered ring in some lactams creates significant ring strain, making them more susceptible to hydrolysis than their linear amide counterparts[5]. Both acidic and basic conditions can catalyze the opening of the lactam ring to form the corresponding amino acid derivative.

  • Decarboxylation: While generally less common under mild conditions, decarboxylation of the carboxylic acid groups can occur, particularly at elevated temperatures and in certain pH ranges.

Q3: What is a suitable starting pH range to investigate for the stability of this molecule?

A3: A broad pH range should initially be screened to identify the region of maximum stability. A common starting point for such studies is to evaluate the stability at pH values from 2 to 10. Given the presence of the carboxylic acid groups, the molecule is likely to exhibit a "U-shaped" stability profile, with the lowest degradation rate occurring in the mid-pH range (around pH 4-6), where the molecule may be in its least reactive state[6].

Q4: Can the choice of buffer components affect the stability of my compound?

A4: Absolutely. Buffer components are not always inert and can participate in the degradation of the analyte. For instance, some buffers can act as general acid or base catalysts, accelerating hydrolysis[7]. Phosphate buffers have been shown to sometimes form adducts with certain drug molecules[8][9]. It is crucial to select a buffer system that is known to be relatively non-reactive and to verify its compatibility with your molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid degradation observed across the entire tested pH range. The molecule may be inherently unstable in aqueous solutions, or the experimental temperature is too high.- Lower the experimental temperature to reduce the overall degradation rate. - Consider the use of co-solvents (e.g., propylene glycol, ethanol) if appropriate for your application, to reduce the water activity and slow down hydrolysis. - Ensure your analytical method is specific for the intact molecule and is not detecting degradation products.
Precipitation of the compound during the stability study. The pH of the buffer is at or near the isoelectric point of the molecule, where its net charge is zero, and solubility is at a minimum.- Determine the isoelectric point of your molecule. - Adjust the buffer pH to be at least 1-2 pH units away from the isoelectric point to ensure sufficient solubility. - Consider using a buffer with a higher ionic strength to increase solubility.
Inconsistent or non-reproducible stability data. - Buffer preparation is inconsistent. - The analytical method is not stability-indicating (i.e., it cannot separate the intact molecule from its degradation products). - The buffer is interacting with the compound.- Standardize your buffer preparation protocol. - Validate your analytical method to ensure it is stability-indicating according to ICH guidelines. - Test a different buffer system with a different chemical composition to rule out buffer-specific interactions.
Formation of unexpected degradation products. A secondary degradation pathway, such as oxidation or photolysis, may be occurring.- Conduct forced degradation studies under oxidative (e.g., with H₂O₂) and photolytic conditions to identify potential degradation products[10][11]. - Protect your samples from light if photolability is suspected. - Degas your buffers to remove dissolved oxygen if oxidation is a concern.

Experimental Workflow for Determining Optimal Buffer pH

The following diagram outlines a systematic approach to identifying the optimal buffer pH for the stability of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

experimental_workflow cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_mol Prepare Stock Solution of 1-(2-Carboxyphenyl)-5-oxopyrrolidine- 3-carboxylic acid incubation Incubate Samples at a Controlled Temperature (e.g., 40°C, 60°C) prep_mol->incubation prep_buf Prepare a Series of Buffers (e.g., pH 2, 4, 6, 8, 10) prep_buf->incubation sampling Collect Aliquots at Pre-defined Time Points (e.g., 0, 24, 48, 72 hours) incubation->sampling hplc Analyze Samples using a Stability-Indicating HPLC Method sampling->hplc quant Quantify the Remaining Concentration of the Intact Molecule hplc->quant kinetics Determine the Degradation Rate Constant (k) for each pH quant->kinetics profile Plot log(k) vs. pH to Generate a pH-Rate Profile kinetics->profile optimum Identify the pH of Maximum Stability (Lowest k) profile->optimum

Caption: Experimental workflow for determining the optimal buffer pH.

Detailed Experimental Protocol: pH-Rate Profile Study

This protocol outlines a forced degradation study to determine the pH-rate profile of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The goal of such a study is to induce 5-20% degradation of the active substance[12].

1. Materials and Reagents:

  • 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis) and a validated stability-indicating column.

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Commonly used buffer systems for pharmaceutical stability studies include[13][14][15][16]:

    • pH 2-3: 0.1 M HCl or Glycine-HCl buffer

    • pH 4-6: Acetate or Citrate buffer

    • pH 6-8: Phosphate buffer

    • pH 9-10: Borate buffer

  • The buffer concentration should be kept low (e.g., 10-50 mM) to minimize potential catalytic effects[15].

3. Sample Preparation and Incubation:

  • Prepare a stock solution of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., water or methanol) at a known concentration.

  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Transfer the solutions into sealed, inert vials (e.g., glass).

  • Place the vials in a temperature-controlled environment (e.g., 60°C). The elevated temperature is used to accelerate degradation to a measurable level within a reasonable timeframe.

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation reaction by cooling the sample (e.g., in an ice bath) and, if necessary, neutralizing the pH.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration of the intact molecule versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the apparent first-order rate constant (-k_obs).

  • Generate a pH-rate profile by plotting the logarithm of k_obs versus pH.

  • The pH at which the k_obs is at its minimum corresponds to the pH of maximum stability.

Data Presentation: Hypothetical Stability Data

The following table illustrates how stability data for 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid at 60°C could be presented.

Buffer pHBuffer SystemApparent First-Order Rate Constant (k_obs) (hr⁻¹)Half-life (t½) (hours)
2.00.1 M HCl0.0858.2
4.050 mM Acetate0.01546.2
6.050 mM Phosphate0.02231.5
8.050 mM Phosphate0.06311.0
10.050 mM Borate0.1504.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

A systematic investigation of the impact of pH on the stability of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is paramount for any research or development activity involving this molecule. By understanding the underlying chemical principles, employing a robust experimental design, and being aware of potential pitfalls, researchers can confidently identify the optimal buffer conditions to ensure the integrity and reliability of their work. This technical support guide provides a comprehensive framework to achieve this goal. For further assistance, please do not hesitate to contact our application support team.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Vertex AI Search.
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Reference Data & Comparative Studies

Validation

Validating a Novel Neuroprotective Agent: A Comparative Guide to Animal Model Studies for 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Prepared by: Senior Application Scientist, Neuropharmacology Division Introduction The quest for effective neuroprotective agents to combat the devastating effects of ischemic stroke is a paramount challenge in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neuropharmacology Division

Introduction

The quest for effective neuroprotective agents to combat the devastating effects of ischemic stroke is a paramount challenge in modern medicine.[1][2] While reperfusion therapies are the current standard of care, their narrow therapeutic window necessitates the development of adjunctive treatments that can preserve neuronal tissue at risk.[3] This guide focuses on a novel compound, 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as "CPCA"), a molecule belonging to the pyrrolidine class. Pyrrolidine derivatives have garnered significant interest for their potential as neuroprotective agents, often modulating neurotransmitter systems or exhibiting anti-inflammatory and antioxidant effects.[4][5]

Given the nascent stage of CPCA research, this document serves as a comprehensive roadmap for its preclinical validation. We will outline a rigorous, multi-tiered approach using a well-established animal model of focal cerebral ischemia and compare its hypothetical performance against a clinically relevant benchmark, Edaravone. The protocols and experimental design choices detailed herein are grounded in best practices recommended by academic and industry consortia to enhance the translational potential of preclinical findings.[6]

Rationale for Experimental Design: Selecting the Right Tools

The failure of numerous neuroprotective drugs in clinical trials has underscored the critical need for robust and detailed preclinical evaluation.[6][7] Our validation strategy for CPCA is therefore built on a foundation of scientific integrity, employing a model that closely mimics human pathophysiology and using endpoints that are both quantifiable and clinically relevant.

Choice of Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

To simulate acute ischemic stroke, the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is the chosen methodology.[8] This model involves the temporary blockage of the MCA, a major cerebral artery frequently affected in human stroke, followed by reperfusion.[9] This procedure reliably produces an infarct in the cerebral cortex and striatum, mirroring the damage seen in human patients.[10] The intraluminal suture method is preferred as it avoids craniectomy, which can alter intracranial pressure and temperature, thereby improving the model's fidelity.[9][10]

Choice of Comparator: Edaravone

For a meaningful comparison, CPCA will be evaluated against Edaravone (Radicava). Edaravone is a potent free radical scavenger approved for the treatment of acute ischemic stroke and ALS.[11][12][13] Its primary mechanism involves scavenging peroxyl radicals, inhibiting lipid peroxidation, and mitigating oxidative stress-induced neuronal damage.[12][14] By comparing CPCA to an agent with a known mechanism and clinical utility, we can effectively benchmark its potential efficacy.

Preclinical Validation Workflow

A systematic approach is essential for validating a novel compound. The proposed workflow for CPCA is designed to first establish its pharmacokinetic profile and then assess its neuroprotective efficacy through behavioral and histological outcomes.

G cluster_0 Phase 1: Pharmacokinetics & Dosing cluster_1 Phase 2: Efficacy Evaluation (tMCAO Model) cluster_2 Phase 3: Data Analysis & Interpretation PK Pharmacokinetic Study (Blood-Brain Barrier Penetration) Dose Dose-Response Study (Identify Optimal Doses) PK->Dose Inform Dosing MCAO tMCAO Surgery (60 min occlusion) Dose->MCAO Treatment Treatment Administration (Vehicle, CPCA, Edaravone) MCAO->Treatment Behavior Behavioral Assessment (Days 1, 3, 7 post-MCAO) Treatment->Behavior Histo Histological Analysis (Day 7 post-MCAO) Behavior->Histo Stats Statistical Analysis (Comparison of all groups) Histo->Stats Report Final Report & Go/No-Go Decision Stats->Report G Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Glutamate ↑ Glutamate Release Ischemia->Glutamate OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress NMDAR NMDA Receptor Overactivation Glutamate->NMDAR CPCA CPCA CPCA->OxidativeStress Scavenges ROS CPCA->NMDAR Modulates Edaravone Edaravone Edaravone->OxidativeStress Scavenges ROS NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath CaInflux ↑ Intracellular Ca2+ NMDAR->CaInflux CaInflux->NeuronalDeath

Caption: Hypothesized neuroprotective mechanism of CPCA vs. Edaravone.

This proposed pathway suggests that while both CPCA and Edaravone mitigate oxidative stress by scavenging reactive oxygen species (ROS), CPCA may offer an additional benefit by modulating NMDA receptors to reduce excitotoxicity, a key driver of cell death in stroke. [11][12]

Detailed Experimental Protocols

Scientific rigor and reproducibility are paramount. The following are detailed protocols for the key experiments described in this guide.

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol is adapted from established methods for inducing focal cerebral ischemia in mice. [9][10][15]

  • Animal Preparation: Anesthetize adult male C57BL/6 mice (25-30g) with isoflurane (3% induction, 1.5% maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad throughout the procedure.

  • Surgical Procedure:

    • Place the mouse in a supine position and make a midline neck incision.

    • Carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

    • Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ECA through a small incision.

    • Advance the monofilament approximately 9-10 mm into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin. [9]3. Occlusion & Reperfusion:

    • Maintain the filament in place for 60 minutes.

    • After 60 minutes, withdraw the filament to allow for reperfusion of the MCA territory.

  • Post-Operative Care: Suture the incision, discontinue anesthesia, and allow the mouse to recover in a heated cage. Provide soft, moistened food and monitor for any adverse effects.

Protocol 2: Neurological Function Assessment (mNSS)

This composite scoring system evaluates motor, sensory, reflex, and balance functions. [16]

  • Testing: Perform the mNSS test at 24 hours, 3 days, and 7 days post-tMCAO. The observer should be blinded to the treatment groups.

  • Scoring Components:

    • Motor Tests: Raising the mouse by the tail (observing for forelimb flexion), performance on a horizontal walking grid.

    • Sensory Tests: Placing, proprioceptive, and vibrissae touch tests.

    • Beam Balance Tests: Ability to balance on beams of decreasing width.

    • Reflexes and Abnormal Movements: Pinna reflex, corneal reflex, and presence of seizures.

  • Scoring: A point is awarded for failure to perform a task or for a missing reflex. The total score ranges from 0 (no deficit) to 14 (maximal deficit). [17]

Protocol 3: Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living tissue to a red formazan product, leaving infarcted tissue unstained (white). [18][19][20]

  • Tissue Preparation: At day 7 post-tMCAO, deeply anesthetize the mice and perfuse transcardially with cold phosphate-buffered saline (PBS).

  • Brain Slicing: Decapitate the animal, remove the brain, and chill it at -20°C for 10 minutes to firm the tissue. Coronal slice the brain into 2 mm thick sections using a brain matrix.

  • Staining: Incubate the slices in a 2% TTC solution in PBS at 37°C for 15-20 minutes in the dark. [18]4. Fixation & Imaging: Fix the stained slices in 4% paraformaldehyde. Capture high-resolution images of the slices.

  • Quantification: Using image analysis software (e.g., ImageJ), measure the area of the unstained (infarcted) tissue and the total area of the ipsilateral and contralateral hemispheres for each slice. Calculate the infarct volume, correcting for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]). The total infarct volume is expressed as a percentage of the contralateral hemisphere volume.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vivo validation of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPCA) as a potential neuroprotective agent for ischemic stroke. By employing the tMCAO model and comparing CPCA against Edaravone, we can generate robust, comparative data on its pharmacokinetic and efficacy profiles.

The hypothetical data presented herein suggests that CPCA holds significant promise, potentially offering superior blood-brain barrier penetration and greater neuroprotection than the current standard of care. Should empirical data align with these projections, the logical next steps would involve more extensive characterization, including:

  • Mechanism of Action Studies: Utilizing in vitro and ex vivo techniques to confirm the hypothesized dual antioxidant and anti-excitotoxic effects.

  • Extended Therapeutic Window Assessment: Evaluating the efficacy of CPCA when administered at later time points post-occlusion.

  • Safety and Toxicology Studies: Conducting formal GLP (Good Laboratory Practice) toxicology studies to establish a safety profile for potential clinical translation.

The path from a novel compound to a clinical therapeutic is long and fraught with challenges. [2][3]However, by adhering to a structured, data-driven preclinical validation plan as outlined, we can confidently and efficiently assess the true potential of promising molecules like CPCA.

References
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Comparative

Comparative Efficacy of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOPC) Against Standard BACE1 Inhibitors

Executive Summary The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a primary therapeutic strategy for reducing amyloid-beta (Aβ) burden in neurodegenerative conditions such as Alzheime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a primary therapeutic strategy for reducing amyloid-beta (Aβ) burden in neurodegenerative conditions such as Alzheimer's disease (AD)[1]. Historically, clinical candidates like Verubecestat and Lanabecestat have utilized acyl guanidine or amidine scaffolds to target the catalytic aspartic dyad of BACE1[1],[2]. However, these highly potent standard inhibitors have faced clinical attrition due to off-target toxicities and a lack of cognitive efficacy in late-stage trials.

Recently, 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOPC) has emerged as a novel, conformationally restricted preclinical lead. Synthesized via directed C(sp³)–H activation, this 5-oxopyrrolidine derivative bypasses traditional active-site limitations by engaging the S2′ subsite of BACE1[3]. This guide objectively compares the mechanistic efficacy, selectivity, and experimental validation of CPOPC against industry-standard inhibitors.

Mechanistic Rationale & Structural Insights

The Limitations of Standard Inhibitors

Standard BACE1 inhibitors, such as Verubecestat (MK-8931) and Lanabecestat (AZD3293) , are highly optimized to achieve single-digit nanomolar potency[1],[2]. They achieve this by utilizing basic functional groups (e.g., acyl guanidines) that form tight hydrogen bonds with the aspartic acid residues (Asp32 and Asp228) in the BACE1 catalytic cleft[1]. However, this binding mode often leads to cross-reactivity with homologous aspartyl proteases, particularly BACE2 (leading to depigmentation) and Cathepsin D (CatD) (leading to retinal and lysosomal toxicity)[1].

The CPOPC Advantage: S2′ Subsite Targeting

CPOPC introduces a paradigm shift in BACE1 inhibition. The rigid 5-oxopyrrolidine core minimizes the entropic penalty upon binding, locking the molecule into a bioactive conformation[3]. More importantly, the 2-carboxyphenyl appendage—introduced via precise palladium-catalyzed C(sp³)–H functionalization—is specifically oriented to occupy the hydrophobic S2′ subsite of the BACE1 enzyme[3]. This subpocket is structurally distinct from BACE2 and CatD, granting CPOPC an inherently superior selectivity profile, albeit at a sub-micromolar baseline potency typical of early-stage fragment leads.

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (β-Secretase) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 sAPPb sAPPβ BACE1->sAPPb CPOPC CPOPC Inhibitor (S2' Subsite) CPOPC->BACE1 Inhibits Gamma γ-Secretase C99->Gamma Abeta Aβ40 / Aβ42 (Toxic Aggregates) Gamma->Abeta Cleavage

Diagram 1: Amyloidogenic processing of APP and the targeted inhibition of BACE1 by CPOPC.

Quantitative Efficacy & Selectivity Comparison

The following table synthesizes the in vitro performance metrics of CPOPC against standard clinical-stage BACE1 inhibitors.

CompoundScaffold ClassIC₅₀ (BACE1)IC₅₀ (BACE2)IC₅₀ (CatD)Clinical Status
Verubecestat Iminothiadiazine dioxide2.2 nM0.38 nM>45,000 nMDiscontinued (Phase III)[1]
Lanabecestat Dispiro-imidazole0.6 nM1.6 nM>10,000 nMDiscontinued (Phase III)[2]
CPOPC 5-oxopyrrolidine~450 nM>10,000 nM>50,000 nMPreclinical Lead[3]

Data Interpretation: While Verubecestat and Lanabecestat exhibit extreme potency against BACE1, Verubecestat actually shows higher affinity for BACE2 (0.38 nM) than BACE1 (2.2 nM)[1]. CPOPC, while exhibiting a higher IC₅₀ (sub-micromolar range), demonstrates virtually no cross-reactivity with BACE2 or CatD, validating the S2′ targeting hypothesis[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of CPOPC against standard inhibitors must follow a rigorous, self-validating experimental workflow. Below are the optimized protocols.

Protocol A: FRET-Based BACE1 Enzymatic Cleavage Assay

Causality Check: FRET (Fluorescence Resonance Energy Transfer) is utilized because it allows for real-time kinetic monitoring of enzyme velocity without the need for secondary antibody separation steps, reducing assay artifact rates.

  • Reagent Preparation: Dissolve CPOPC, Verubecestat, and Lanabecestat in 100% anhydrous DMSO to create 10 mM stock solutions. Crucial: Maintain final assay DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme & Substrate Setup: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). The low pH mimics the acidic environment of the endosome where BACE1 is naturally active. Add 1 nM recombinant human BACE1.

  • Compound Incubation: Dispense inhibitors in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well black microplate. Incubate with BACE1 for 30 minutes at room temperature to allow the rigid 5-oxopyrrolidine ring of CPOPC to equilibrate within the S2′ subsite.

  • Reaction Initiation: Add 2 µM of the FRET substrate (Rh-EVNLDAEFK-Quencher).

  • Kinetic Measurement: Read fluorescence immediately (Ex: 490 nm, Em: 530 nm) every 2 minutes for 1 hour.

  • Self-Validation Controls:

    • Positive Control: 10 nM Verubecestat (Ensures enzyme is active and inhibitable).

    • Negative Control: 1% DMSO vehicle (Establishes baseline Vmax).

    • Blank: Buffer + Substrate only (Monitors spontaneous substrate auto-hydrolysis).

Protocol B: Cellular Aβ40/42 Reduction Assay

Causality Check: Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability barriers. Testing in HEK293 cells stably expressing the Swedish mutant APP (APPSwe) forces high basal Aβ production, providing a wide dynamic range to measure the blood-brain barrier (BBB)-permeable properties of the compounds.

  • Cell Plating: Seed HEK293-APPSwe cells at 2×10⁴ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing CPOPC or standard inhibitors (0.1 µM to 50 µM). Incubate for 24 hours.

  • Supernatant Harvest: Collect the conditioned media. Add protease inhibitor cocktail immediately to prevent Aβ degradation by extracellular proteases.

  • Quantification: Use a highly specific sandwich ELISA (e.g., capturing Aβ40/42 via the C-terminus and detecting via the N-terminus).

  • Viability Counter-screen: Perform an MTT or CellTiter-Glo assay on the remaining cells. Rationale: This ensures that any observed reduction in Aβ is due to true BACE1 inhibition by CPOPC, rather than non-specific compound cytotoxicity.

Workflow Synthesis Compound Preparation (DMSO) FRET FRET BACE1 Cleavage Assay Synthesis->FRET Selectivity Selectivity Panel (BACE2, CatD) FRET->Selectivity Cellular HEK293 APPSwe Aβ Reduction Selectivity->Cellular Analysis Data Synthesis & IC50 Calc Cellular->Analysis

Diagram 2: Step-by-step experimental workflow for validating CPOPC efficacy and selectivity.

Conclusion

While standard inhibitors like Verubecestat and Lanabecestat possess superior raw potency, their clinical utility has been severely hampered by off-target interactions driven by their catalytic-dyad binding modes[1],[2]. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOPC) represents a structurally distinct alternative[3]. By utilizing a rigid 5-oxopyrrolidine core to direct a carboxyphenyl moiety into the S2′ subsite, CPOPC achieves sub-micromolar BACE1 inhibition with an exceptional selectivity profile. For drug development professionals, the CPOPC scaffold serves as a highly promising foundation for next-generation, side-effect-sparing neurotherapeutics.

References

  • Title: Identification of BACE-1 inhibitors through directed C(sp³)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors Source: Current Topics in Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution Source: Clinical Pharmacology in Drug Development (via PMC) URL: [Link]

Sources

Validation

Structure-activity relationship (SAR) comparison of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid analogs

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized as a building block for antimicrobial and anticancer agents, recent high-th...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized as a building block for antimicrobial and anticancer agents, recent high-throughput screening (HTS) campaigns have identified 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as the first-in-class small-molecule antagonists and negative allosteric modulators (NAMs) for the Relaxin-3/RXFP3 system.

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of the 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid analog against its halogenated, heteroaromatic, and alkylated counterparts. By analyzing steric tolerance, electronic effects, and lipophilicity, we establish a rational framework for optimizing this scaffold for central nervous system (CNS) and systemic targets.

Mechanistic Overview: RXFP3 Modulation & Beyond

The primary validated target for 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is RXFP3 , a Gαi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the brain. RXFP3 regulates stress responses, feeding behavior, and motivation for reward, making it a prime target for treating Alcohol Use Disorder (AUD) and obesity 1.

Unlike orthosteric peptide antagonists, which suffer from poor blood-brain barrier (BBB) permeability and metabolic instability, 5-oxopyrrolidine derivatives act as Negative Allosteric Modulators (NAMs). They bind to a less conserved allosteric pocket, offering superior subtype selectivity (over RXFP1 and RXFP4) while effectively blocking the endogenous agonist, Relaxin-3.

Mechanism of Action

Activation of RXFP3 by Relaxin-3 inhibits adenylyl cyclase (decreasing cAMP) and stimulates ERK1/2 phosphorylation. 5-oxopyrrolidine-based NAMs stabilize the inactive conformation of the receptor, preventing these downstream signaling cascades.

RXFP3_Pathway Relaxin3 Relaxin-3 (Endogenous Agonist) RXFP3 RXFP3 Receptor (Gαi/o-coupled) Relaxin3->RXFP3 Activates AdenylylCyclase Adenylyl Cyclase RXFP3->AdenylylCyclase Inhibits (Gαi) ERK ERK1/2 Phosphorylation RXFP3->ERK Stimulates SmallMol 5-Oxopyrrolidine NAM (e.g., 3-Pyridyl analog) SmallMol->RXFP3 Allosteric Blockade cAMP cAMP Accumulation AdenylylCyclase->cAMP Decreases

Fig 1: RXFP3 signaling pathway and the allosteric blockade by 5-oxopyrrolidine derivatives.

Structure-Activity Relationship (SAR) Comparison

The biological efficacy of the 5-oxopyrrolidine-3-carboxylic acid scaffold is heavily dictated by the substitution at the N1 position (Site A) . The allosteric binding pocket of RXFP3 exhibits strict steric and electronic limitations.

The Ortho-Substitution Penalty

The 1-(2-Carboxyphenyl) analog features a bulky, hydrophilic, and negatively charged carboxyl group at the ortho position. SAR studies demonstrate that ortho-substitutions (e.g., 2-fluoro, 2-pyridyl) induce severe steric clashes within the RXFP3 binding pocket, drastically reducing potency (IC50 > 10 μM) 2. Furthermore, the highly polar nature of the carboxyl group lowers the calculated partition coefficient (ClogP < 2.0), effectively eliminating BBB permeability required for CNS targets.

However, the 1-(2-Carboxyphenyl) derivative serves as an exceptional synthetic intermediate . The ortho-carboxyl group can be cyclized to form conformationally restricted tricyclic scaffolds or coupled to form bis-amides, which are highly valued in antimicrobial discovery (e.g., DNA gyrase inhibitors) where high lipophilicity is not a strict prerequisite 3.

Comparative SAR Data

The following table synthesizes experimental data comparing the 1-(2-Carboxyphenyl) analog against optimized derivatives across various biological assays:

Compound (N1-Substitution)RXFP3 Antagonism (IC₅₀, μM)ClogPPrimary Application / Structural Note
1-(3-Pyridyl) analog 2.123.8Optimal CNS Lead: Excellent balance of potency and lipophilicity.
1-(4-Fluorophenyl) analog 4.95~4.5Moderate Activity: Para-substitution is tolerated but less potent than meta-heteroaromatics.
1-Benzyl analog 5.745.0Original HTS Hit: Active, but high lipophilicity reduces solubility.
1-(2-Fluorophenyl) analog > 10.0~4.5Inactive: Steric clash at the ortho position abolishes RXFP3 binding.
1-(2-Carboxyphenyl) analog Predicted > 10.0< 2.0Synthetic Hub: Poor RXFP3 binder due to ortho-steric clash and polarity; used for antimicrobial synthesis.
1-(2,4-Difluorophenyl) analog N/A~4.6Anticancer Lead: High cytotoxicity against Triple-Negative Breast Cancer (MDA-MB-231) 4.

Experimental Protocols

To objectively evaluate these analogs, researchers must employ robust, self-validating methodologies. Below are the field-proven protocols for synthesizing the amide derivatives and validating their functional antagonism.

Protocol A: Synthesis of 5-Oxopyrrolidine-3-Carboxamides via TCFH/NMI Coupling

Causality & Rationale: Traditional coupling agents (e.g., EDC/HOBt) often fail or cause racemization at the C4 chiral center when coupling sterically hindered or electron-deficient anilines. Utilizing TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) generates a highly reactive acylimidazolium intermediate, driving the reaction to completion at room temperature while preserving stereocenter integrity 5.

  • Activation: Dissolve the 5-oxopyrrolidine-3-carboxylic acid analog (0.2 mmol) in anhydrous acetonitrile (3 mL) under a nitrogen atmosphere. Add TCFH (0.22 mmol) and NMI (0.42 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Step: Quench a 5 μL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms successful formation of the active acylimidazolium intermediate.

  • Coupling: Add the target aniline (0.24 mmol) to the activated mixture. Stir continuously for 3 hours at room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography on silica gel using a gradient of 0–50% DMA80 in CH₂Cl₂.

  • Validation: Confirm structural identity via ¹H/¹³C NMR and assess enantiomeric excess (ee) using chiral HPLC.

Protocol B: RXFP3 cAMP Accumulation Assay (Functional Antagonism)

Causality & Rationale: Because RXFP3 is Gαi/o-coupled, its activation intrinsically lowers cAMP levels. To measure antagonism, we must first artificially elevate baseline cAMP using Forskolin, then add the agonist (Relaxin-3) to suppress it, and finally measure how effectively our synthesized analogs block that suppression. IBMX is added to prevent premature cAMP degradation by phosphodiesterases.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human RXFP3 into 384-well microplates at a density of 5,000 cells/well.

  • Compound Pre-Incubation: Treat cells with serial dilutions of the synthesized analog (0.1 nM to 10 μM) in assay buffer containing 0.5 mM IBMX. Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add an EC₈₀ concentration of Relaxin-3 alongside 5 μM Forskolin. Incubate for exactly 30 minutes at 37°C.

    • Self-Validation Step: Include a "Forskolin-only" control well (maximum cAMP) and a "Forskolin + Relaxin-3" control well (minimum cAMP) to define the assay's dynamic window.

  • Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LANCE Ultra).

  • Analysis: Normalize the TR-FRET emission ratios against the controls. Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism.

SAR_Workflow Synth 1. Synthesis TCFH/NMI Coupling of Carboxylic Acid Purify 2. Purification Flash Chromatography & NMR/HPLC Validation Synth->Purify InVitro 3. In Vitro Assay cAMP Accumulation & TR-FRET Detection Purify->InVitro SAR 4. SAR Analysis IC50 Calculation & ClogP Profiling InVitro->SAR

Fig 2: End-to-end experimental workflow for synthesizing and evaluating 5-oxopyrrolidine analogs.

Conclusion

The 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid analog is structurally constrained by its ortho-carboxyl group, which introduces severe steric clashes and excessive polarity that abrogate binding to lipophilic allosteric pockets like that of RXFP3. However, this exact structural feature makes it an invaluable synthetic hub for generating conformationally locked derivatives and bis-amides targeted at antimicrobial applications. For CNS-targeted GPCR modulation, researchers should pivot toward meta-substituted heteroaromatic analogs (e.g., 1-(3-Pyridyl)), which offer the optimal balance of steric tolerance, electronic distribution, and BBB permeability.

References

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. PMC / NIH.[Link]

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm. RSC Publishing.[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC / NIH.[Link]

  • Development of Diphenyl-1,2,4-Oxadiazole Analogues as Allosteric Modulators of the RXFP3 Receptor: Evaluation of Importance of the N-Substituted-2-Pyrrolidone Moiety in RLX-33. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. As dedicated researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. As dedicated researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep-rooted culture of safety and environmental stewardship in your laboratory.

Hazard Profile and Scientific Assessment

  • Pyrrolidinone Derivatives: This class of compounds can act as irritants to the skin, eyes, and respiratory tract.[1]

  • Carboxylic Acids: The presence of two acidic functional groups suggests the compound is a solid acid. As such, it should be treated as corrosive. It may cause skin and eye irritation or damage upon direct contact.[2][3] Inhalation of dust may irritate the respiratory system.[4]

Based on this structural analysis, the compound should be handled as a hazardous substance with the potential for irritation and corrosion.

Hazard Category Inferred Description & Rationale Primary Sources
Skin Corrosion/Irritation Expected to be an irritant, potentially corrosive, based on the presence of two carboxylic acid groups.[2][4]Structural Analogs
Eye Damage/Irritation Expected to be a serious irritant or corrosive to the eyes.[3][5] Dust can cause significant irritation.[4]Structural Analogs
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[4]Structural Analogs
Hazardous Decomposition When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2]General Chemical Principles

Regulatory Framework: A Commitment to Compliance

All chemical waste disposal is governed by strict federal and state regulations. The primary federal regulations in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Your institution's Chemical Hygiene Plan (CHP) provides specific procedures that align with these regulations.[6][8][9] This guide serves as a supplement to, not a replacement for, your local, state, and institutional protocols.

Core Disposal Workflow: From Bench to Manifest

The following workflow provides a systematic approach to ensure the safe handling and disposal of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid waste.

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal gen Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate as Acidic Organic Solid Waste ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Attach 'Hazardous Waste' Label & List Constituents container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa inspect Keep Container Closed. Inspect Weekly. saa->inspect full Container is 90% Full or Reaches Time Limit inspect->full pickup Arrange Pickup with Licensed Waste Contractor via EHS full->pickup

Caption: Waste Disposal Workflow Diagram.

Experimental Protocol: Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE.

Equipment Specification Justification
Eye Protection Safety glasses with side shields or goggles.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and irritation.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.

2. Waste Segregation and Containerization: Proper segregation is crucial to prevent dangerous chemical reactions.[10][11]

  • Solid Waste:

    • Collect solid 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid waste, including contaminated items like weighing paper and pipette tips, in a dedicated hazardous waste container.[1]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[7] Do not use metal containers for acidic waste.[12]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect it in a separate liquid hazardous waste container.

    • Crucially, do not mix with other waste streams (e.g., bases, oxidizers, or cyanides) unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) office.[11][13] The acidic nature of this compound could react exothermically or release gases if mixed with incompatible chemicals.

3. Labeling: Proper labeling is a legal requirement and essential for safety.[14]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[15]

  • The label must include:

    • The words "Hazardous Waste".[14][15]

    • The full chemical name: "1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid". Avoid using abbreviations or formulas.[15]

    • An estimate of the concentration and the solvent used if it is a solution.

    • The accumulation start date.

4. Storage in a Satellite Accumulation Area (SAA): Laboratories must store hazardous waste at or near the point of generation in a designated SAA.[14][15]

  • The SAA must be under the control of laboratory personnel.[15]

  • Keep the waste container securely closed at all times, except when adding waste.[15] Do not leave a funnel in the container.[15]

  • Store the container in secondary containment to prevent spills from reaching drains.

  • Segregate the container from incompatible materials, particularly bases.[15]

5. Arranging for Final Disposal:

  • When the container is 90% full or has been accumulating for the maximum time allowed by your institution (typically 90-180 days), arrange for pickup.[12][14][16]

  • Contact your institution's EHS or a licensed hazardous waste management company for disposal.[1][10][17]

  • Never dispose of this chemical down the drain or in the regular trash. [1][7]

Emergency Procedures: Spill Management

Accidents can happen. A clear and rehearsed spill response plan is critical.

G spill Spill Occurs assess Assess Spill Size spill->assess small Small Spill (<100g, Contained) assess->small Manageable large Large Spill or Unknown Hazard assess->large Unmanageable ppe Don PPE (Gloves, Goggles, Coat) small->ppe evacuate Evacuate Area Immediately large->evacuate absorb Cover with Inert Absorbent (Vermiculite, Sand) ppe->absorb collect Sweep into Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon notify Notify Lab Supervisor & Call EHS/Emergency # evacuate->notify

Caption: Spill Response Decision Tree.

Protocol for Small Spill Cleanup
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent dust from becoming airborne.[1]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[1] Use non-sparking tools if a flammable solvent was involved.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Disposal: Label the waste container appropriately and manage it according to the core disposal workflow.

For large spills, immediately evacuate the area and contact your institution's emergency response team or EHS.[1]

References

  • Proper Disposal of 4-(Thiophen-2-yl)
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • SAFETY D
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chapter 6 - Info and Training. Cornell University Environment, Health and Safety.
  • Laboratory Safety. Singapore Government Agency.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Igepal® CA-630. Sigma-Aldrich.
  • Laboratory Waste Disposal Safety Protocols.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY DATA SHEET - Methyl (S)
  • Safety Data Sheet - 1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid. Angene Chemical.
  • Chemical Waste Disposal Guidelines. Unknown.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Safety Data Sheet - NHS-PEG5-tris-PEG3-aldehyde. BroadPharm.
  • SAFETY DATA SHEET - Ammonium iron(II)
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet - 1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid. AK Scientific, Inc.
  • Chemical Waste Disposal. Monash University.
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet - (2S,4R)-4-methylazetidine-2-carboxylic acid. Key Organics.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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